21-Hydroxyhenicosanoic acid
Description
This compound has been reported in Trypanosoma brucei with data available.
Properties
Molecular Formula |
C21H42O3 |
|---|---|
Molecular Weight |
342.6 g/mol |
IUPAC Name |
21-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h22H,1-20H2,(H,23,24) |
InChI Key |
NENJNFMRWQAPAC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of ω-Hydroxy Long-Chain Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Hydroxy long-chain fatty acids (ω-OH LCFAs) are a class of lipid molecules characterized by a hydroxyl group at the terminal carbon (ω-carbon) of a long aliphatic chain. These bifunctional molecules are of significant interest in various fields, including polymer chemistry, cosmetics, and pharmacology, due to their unique chemical properties. In the biological realm, they are integral components of protective barriers in plants and serve as signaling molecules in animals. This technical guide provides a comprehensive overview of the natural sources of ω-OH LCFAs, their biosynthesis, quantitative distribution, and the methodologies for their study.
Natural Sources of ω-Hydroxy Long-Chain Fatty Acids
ω-OH LCFAs are found across different biological kingdoms, from microorganisms to plants and animals.
Plant Kingdom: The Structural Integrity of Cutin and Suberin
The primary sources of ω-OH LCFAs in the plant kingdom are the biopolyesters cutin and suberin.[1] Cutin forms the protective outer layer of the cuticle on aerial plant parts, while suberin is a key component of the cell walls in roots, bark, and wound-healing tissues.[2][3] These polymers are primarily composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids.[1]
The monomeric composition of cutin and suberin varies between plant species and even different tissues of the same plant.[4] Generally, cutin is rich in C16 and C18 ω-OH LCFAs, while suberin contains a higher proportion of longer-chain (C18-C28) ω-OH LCFAs and α,ω-diacids.[1][5]
Microbial World: A Versatile Production Platform
A diverse range of microorganisms, including bacteria, yeasts, and fungi, are capable of producing ω-OH LCFAs through the hydroxylation of fatty acids.[6][7] This microbial production is a promising biotechnological route for obtaining these valuable compounds from renewable feedstocks like vegetable oils.[6] Microorganisms can oxidize fatty acids at the terminal carbon to yield ω-hydroxy fatty acids.[6][7]
Several yeast species, such as those from the genus Candida and Starmerella, are particularly efficient producers of hydroxy fatty acids.[8] For instance, engineered strains of Saccharomyces cerevisiae and Starmerella bombicola have been developed to produce significant quantities of ω-OH LCFAs.[7][9]
Animal Kingdom: Signaling Molecules and Structural Components
In animals, ω-oxidation is a metabolic pathway for fatty acids that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[8] This process involves the hydroxylation of the ω-carbon, leading to the formation of ω-hydroxy fatty acids.[8] While typically a minor pathway, it becomes more significant when β-oxidation is impaired.[8]
A prominent example of an ω-hydroxy long-chain fatty acid in animals is 20-hydroxyeicosatetraenoic acid (20-HETE), which is synthesized from arachidonic acid by cytochrome P450 enzymes of the CYP4A and CYP4F families.[9][10] 20-HETE is a potent signaling molecule involved in the regulation of vascular tone and inflammation.[9][10]
ω-OH LCFAs are also found as structural components in some animal-derived products. Royal jelly, a secretion from honeybees, contains a variety of fatty acids, including 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[11][12] Beeswax also contains a complex mixture of lipids, including a small fraction of hydroxy-monoesters.[3][13]
Biosynthesis of ω-Hydroxy Long-Chain Fatty Acids
The biosynthesis of ω-OH LCFAs across different organisms primarily involves the action of cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into the terminal methyl group of a fatty acid.
Biosynthesis in Plants
In plants, the synthesis of cutin and suberin monomers, including ω-OH LCFAs, begins with the production of C16 and C18 fatty acids in the plastid.[4] These fatty acids are then transported to the endoplasmic reticulum, where they are hydroxylated at the ω-position by cytochrome P450 enzymes belonging to the CYP86A and CYP94 families.[2][14]
The overall pathway can be summarized as: Long-Chain Fatty Acid → ω-Hydroxy Long-Chain Fatty Acid → (further oxidation) → α,ω-Dicarboxylic Acid
Biosynthesis in Microorganisms
Microorganisms employ various enzymatic systems for the hydroxylation of fatty acids. The most well-characterized are the cytochrome P450 monooxygenases.[6] For example, the yeast Starmerella bombicola utilizes a CYP52 family enzyme to produce hydroxy fatty acids.[15] Some bacteria possess alkane hydroxylases (AlkB) that can also hydroxylate the terminal carbon of fatty acids.[16]
The general microbial conversion process is: Fatty Acid Substrate → ω-Hydroxy Fatty Acid
Biosynthesis in Animals (ω-Oxidation)
In animals, ω-oxidation of fatty acids is a three-step process that occurs in the smooth endoplasmic reticulum.[8]
-
Hydroxylation: A mixed-function oxidase, involving cytochrome P450 (CYP4A, CYP4F families), introduces a hydroxyl group at the ω-carbon.[8][9][10]
-
Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.
-
Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.
Quantitative Data on ω-Hydroxy Long-Chain Fatty Acids
The concentration and composition of ω-OH LCFAs vary significantly depending on the source.
Table 1: Composition of ω-Hydroxy Fatty Acids in Plant Polyesters
| Plant Source | Tissue | Major ω-Hydroxy Fatty Acid | Concentration (% of total monomers) | Reference |
| Arabidopsis thaliana | Root | C18:1 ω-hydroxy acid | ~15% | [1] |
| Camelina sativa | Root | 18-hydroxyoctadecenoic acid | Dominant species | [5] |
| Camelina sativa | Seed Coat | 18-hydroxyoctadecenoic acid | Dominant species | [5] |
| Quercus suber (Cork) | Bark | Saturated ω-hydroxyalkanoic acids | Abundant | [1] |
| Lycopersicon esculentum (Tomato) | Fruit Cutin | 9,16-dihydroxyhexadecanoic acid | Major component | [17] |
Table 2: Microbial Production of ω-Hydroxy Long-Chain Fatty Acids
| Microbial Strain | Substrate | Product | Titer (g/L) | Reference |
| Starmerella bombicola (engineered) | Not specified | (ω-1) linked hydroxy fatty acids | 17.39 | [8] |
| Saccharomyces cerevisiae (engineered) | Glucose | ω-HFAs | 0.347 | [9] |
| Escherichia coli (engineered) | Decanoic acid | ω-hydroxydecanoic acid | 0.309 | [16] |
| Escherichia coli (engineered) | Octanoic acid | ω-hydroxyoctanoic acid | 0.275 | [16] |
| Escherichia coli (engineered) | Dodecanoic acid | ω-hydroxydodecanoic acid | 0.249 | [16] |
Table 3: Concentration of Key Hydroxy Fatty Acids in Royal Jelly
| Hydroxy Fatty Acid | Concentration Range | Reference |
| 10-hydroxy-2-decenoic acid (10-HDA) | 1.4% - 2.6% (of fresh weight) | [10][18][19] |
| 10-hydroxydecanoic acid | 0.285 - 0.366 g/100g (fresh weight) | [20] |
| 8-hydroxyoctanoic acid | Minor component | [11] |
| 3-hydroxydecanoic acid | Minor component | [11] |
| 3,10-dihydroxydecanoic acid | Minor component | [11] |
Table 4: Composition of Hydroxy Fatty Acids in Beeswax
| Component Class | Concentration Range (% w/w) | Specific ω-Hydroxy Fatty Acids | Reference |
| Linear wax monoesters and hydroxymonoesters | 35 - 45% | 15-hydroxypalmitic acid esters | [3][13] |
| Complex wax esters (diesters, triesters) | 15 - 27% | Esters of 15-hydroxypalmitic acid | [3][13] |
Experimental Protocols
Extraction and Analysis of ω-Hydroxy Fatty Acids from Plant Suberin
This protocol describes the depolymerization of suberin by alkaline hydrolysis followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol:
-
Depolymerization (Alkaline Methanolysis):
-
Treat dried and ground plant material (e.g., root periderm) with 1 M sodium methoxide (B1231860) in methanol (B129727) at 60°C for 16 hours.[1]
-
Alternatively, reflux the sample in a solution of 0.5 M NaOH in methanol/water (1:1, v/v) at 95°C for 4 hours.[21]
-
-
Acidification and Extraction:
-
After cooling, acidify the reaction mixture to pH 3-3.5 with 1 M HCl.[21]
-
Extract the released monomers three times with dichloromethane (B109758) or diethyl ether.[21]
-
-
Derivatization for GC-MS:
-
Dry the combined organic extracts under a stream of nitrogen.
-
To derivatize hydroxyl and carboxyl groups, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 60 minutes.[22]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of different fatty acid methyl ester TMS ethers (e.g., initial temperature of 70°C, ramp to 280°C).
-
Identify compounds based on their mass spectra and retention times compared to standards.
-
Extraction of ω-Hydroxy Fatty Acids from Microbial Cultures
This protocol outlines a general procedure for the extraction of fatty acids from microbial biomass.
Protocol:
-
Cell Harvesting:
-
Centrifuge the microbial culture to pellet the cells.
-
Wash the cell pellet with sterile water to remove residual media components.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).
-
Vortex vigorously for 2 minutes and allow to stand for 1 hour.
-
Add 1 volume of chloroform and 1 volume of water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract.
-
Add 0.5 M KOH in methanol and heat at 80°C for 1 hour to saponify the lipids.
-
Acidify the mixture and extract the free fatty acids with hexane (B92381).
-
Evaporate the hexane and add 14% BF3 in methanol. Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
-
Purification and Analysis:
-
Purify the FAMEs using a silica (B1680970) gel solid-phase extraction (SPE) cartridge.
-
Analyze the FAMEs by GC-MS as described in section 4.1.
-
Signaling Pathways of ω-Hydroxy Long-Chain Fatty Acids
20-HETE Signaling in the Vasculature
20-HETE is a well-studied eicosanoid with significant effects on the cardiovascular system. It primarily acts as a vasoconstrictor and pro-inflammatory mediator.[9][10] Recent research has identified GPR75 as a receptor for 20-HETE.
Signaling Cascade:
-
Receptor Binding: 20-HETE binds to the G-protein coupled receptor GPR75 on vascular smooth muscle and endothelial cells.
-
G-Protein Activation: This activates the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: DAG activates Protein Kinase C (PKC), which leads to the inhibition of large-conductance calcium-activated potassium (BK) channels, causing membrane depolarization and vasoconstriction.
-
In Endothelial Cells: The signaling cascade involves c-Src and transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[9] This can result in increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction through the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS).[9]
-
Role of Hydroxy Fatty Acids in Plant Defense
Hydroxy fatty acids, as components of the plant cuticle, can also act as signaling molecules in plant defense against pathogens.[12] Damage to the cuticle can release these molecules, which are then perceived by the plant's immune system.
Signaling Cascade:
-
Pathogen Attack/Wounding: Physical damage or enzymatic degradation of the cuticle by pathogens releases cutin monomers, including ω-OH LCFAs.
-
Receptor Recognition: These molecules can be recognized by pattern recognition receptors (PRRs) on the plant cell surface. For example, the receptor kinase LORE has been implicated in sensing medium-chain 3-hydroxy fatty acids.[18]
-
Downstream Signaling: This recognition triggers downstream signaling events, including:
-
An influx of calcium ions (Ca²⁺) into the cytosol.
-
Production of reactive oxygen species (ROS).
-
Activation of defense gene expression.
-
-
Immune Response: These signaling events culminate in the activation of pattern-triggered immunity (PTI), leading to enhanced resistance against the invading pathogen.[18]
Conclusion
ω-Hydroxy long-chain fatty acids are a fascinating and functionally diverse class of molecules found throughout the natural world. From providing structural reinforcement to plant tissues to acting as potent signaling molecules in animals, their biological roles are extensive. The advancement of biotechnological methods for their production in microorganisms opens up new avenues for their application in various industries. Further research into their signaling pathways and biological activities will undoubtedly uncover new therapeutic and industrial opportunities. This guide provides a foundational understanding for researchers and professionals seeking to explore the rich biology and chemistry of these remarkable compounds.
References
- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of royal jelly acids in honey [agris.fao.org]
- 6. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 7. wjarr.com [wjarr.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. The Composition of Fatty Acids in Bee Pollen, Royal Jelly, Buckthorn Oil and Their Mixtures with Pollen Preserved for Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 18. Chemical Composition and Nutritional Value of Royal Jelly Samples Obtained from Honey Bee (Apis mellifera) Hives Fed on Oak and Rapeseed Pollen Patties [mdpi.com]
- 19. Separation of Lipids by Solid Phase Extraction (SPE) [protocols.io]
- 20. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 21. youtube.com [youtube.com]
- 22. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
An In-depth Technical Guide on the Core Biosynthesis Pathways of Very Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely elongated versions of their shorter-chain counterparts; they play critical and distinct roles in a variety of cellular processes. VLCFAs are integral components of cellular membranes, contributing to their structure and fluidity. They are particularly enriched in specific tissues such as the brain, skin, retina, and adrenal glands, where they are essential for normal physiological function. Furthermore, VLCFAs serve as precursors for the synthesis of other important lipids, including ceramides (B1148491) and sphingolipids, which are involved in cell signaling and maintaining the skin's barrier function.
The dysregulation of VLCFA metabolism is implicated in several severe human diseases, collectively known as peroxisomal disorders. These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs in tissues and plasma, leading to neurological damage and other systemic effects. Consequently, the enzymes involved in the biosynthesis of VLCFAs represent promising targets for the development of therapeutic interventions for these and other metabolic diseases. This technical guide provides a comprehensive overview of the core VLCFA biosynthesis pathway, details the key enzymes involved, presents relevant quantitative data, and outlines experimental protocols for studying this critical metabolic process.
The Core Biosynthetic Pathway: Fatty Acid Elongation
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical process known as the fatty acid elongation system. This system extends pre-existing long-chain fatty acids (typically C16-C18) by adding two-carbon units in each cycle. The two-carbon donor for this process is malonyl-CoA. The elongation cycle consists of four sequential enzymatic reactions:
-
Condensation: This is the initial and rate-limiting step, where a long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes called Elongation of Very Long-Chain Fatty Acids (ELOVLs), also known as fatty acid elongases.
-
Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by the enzyme trans-2,3-enoyl-CoA reductase (TER), also utilizing NADPH.
The resulting acyl-CoA is two carbons longer than the initial substrate and can either be further elongated in subsequent cycles or be channeled into various metabolic pathways for the synthesis of complex lipids.
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Key Enzymes in VLCFA Biosynthesis
The fatty acid elongation machinery is a multi-enzyme complex, with each component playing a crucial role in the overall process.
Elongation of Very Long-Chain Fatty Acids (ELOVLs)
The ELOVL family of enzymes catalyzes the initial, rate-limiting condensation step of the fatty acid elongation cycle. In humans, there are seven distinct ELOVL elongases (ELOVL1-7), each exhibiting substrate specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. This specificity is a key determinant of the diversity of fatty acids within a cell.
-
ELOVL1, ELOVL3, and ELOVL7 are primarily involved in the elongation of saturated and monounsaturated fatty acids. ELOVL1 shows high specificity towards C20-CoA and C22-CoA substrates for the synthesis of C24 sphingolipids.
-
ELOVL2 and ELOVL5 are mainly responsible for the elongation of polyunsaturated fatty acids (PUFAs).
-
ELOVL4 is unique in its ability to synthesize very long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and longer.
-
ELOVL6 preferentially elongates C12-C16 saturated and monounsaturated fatty acids.
3-Ketoacyl-CoA Reductase (KAR)
KAR catalyzes the first reduction step in the elongation cycle, converting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. This reaction is dependent on NADPH as a cofactor. While there appears to be a single functional KAR enzyme involved in the elongation of a wide range of fatty acids, its activity can be influenced by interactions with other components of the elongase complex.
3-Hydroxyacyl-CoA Dehydratase (HACD)
The third step, the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA, is catalyzed by HACD. In humans, four HACD isoenzymes (HACD1-4) have been identified. These enzymes are believed to have overlapping functions, ensuring the efficient progression of the elongation cycle for various fatty acid substrates.
Trans-2,3-Enoyl-CoA Reductase (TER)
TER catalyzes the final reduction step, converting trans-2,3-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle. This reaction also requires NADPH. The resulting elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.
Quantitative Data in VLCFA Biosynthesis
Understanding the quantitative aspects of VLCFA biosynthesis is crucial for elucidating its role in health and disease. This includes enzyme kinetics, substrate specificities, and the tissue-specific distribution of VLCFAs.
Enzyme Kinetic Parameters
The kinetic parameters of the enzymes in the VLCFA elongation pathway are not yet fully characterized, but some data is available.
| Enzyme | Substrate | Km | Vmax | Organism/System |
| ELOVL6 | C16:0-CoA | 1.8 ± 0.3 µM | 1.9 ± 0.1 nmol/min/mg | Purified human ELOVL6 |
| Malonyl-CoA | 13.9 ± 1.5 µM | 2.1 ± 0.1 nmol/min/mg | Purified human ELOVL6 |
Table 1: Kinetic parameters of human ELOVL6.
Substrate Specificity of Human ELOVL Elongases
The substrate specificity of the seven human ELOVL enzymes determines the profile of VLCFAs produced in a particular cell type.
| ELOVL Isoform | Primary Substrates | Products |
| ELOVL1 | C20:0-, C22:0-, C24:0-CoA | Saturated VLCFAs (up to C28) |
| ELOVL2 | C20-C22 PUFA-CoA | PUFAs up to C24 |
| ELOVL3 | C18-C22 Saturated & MUFA-CoA | Saturated and Monounsaturated VLCFAs |
| ELOVL4 | ≥C24 SFA- and PUFA-CoA | VLC-SFAs and VLC-PUFAs (≥C28) |
| ELOVL5 | C18-C20 PUFA-CoA | PUFAs up to C22 |
| ELOVL6 | C12-C16 Saturated & MUFA-CoA | C18 Saturated and Monounsaturated FAs |
| ELOVL7 | C16-C20 Saturated & MUFA-CoA | Saturated and Monounsaturated LCFAs |
Table 2: Substrate specificities of human ELOVL elongases.
VLCFA Levels in Human Plasma and Tissues
The concentration of VLCFAs varies significantly between different tissues and is tightly regulated. In certain pathological conditions, these levels can be dramatically altered.
| Fatty Acid | Control Plasma (µmol/L) | X-ALD Plasma (µmol/L) | Control Fibroblasts (nmol/mg protein) | X-ALD Fibroblasts (nmol/mg protein) |
| C24:0 | 0.93 ± 0.22 | 3.31 ± 1.04 | 0.16 ± 0.04 | 0.78 ± 0.21 |
| C26:0 | 0.02 ± 0.01 | 0.45 ± 0.23 | 0.003 ± 0.001 | 0.08 ± 0.03 |
| C24:0/C22:0 Ratio | 0.81 ± 0.15 | 2.54 ± 0.76 | - | - |
| C26:0/C22:0 Ratio | 0.01 ± 0.005 | 0.35 ± 0.18 | - | - |
Table 3: VLCFA levels in plasma and cultured fibroblasts from control subjects and patients with X-linked Adrenoleukodystrophy (X-ALD). Data are represented as mean ± standard deviation.
| Disease | C26:0 (mg/mL) | C26:0/C22:0 Ratio |
| Classical Zellweger Syndrome | 5.20 ± 1.78 | 0.65 ± 0.18 |
| Mild Zellweger Spectrum Disorder | 0.76 ± 0.46 | 0.11 ± 0.09 |
| D-Bifunctional Protein Deficiency | 2.61 ± 0.97 | 0.30 ± 0.13 |
Table 4: Serum VLCFA levels in patients with peroxisomal disorders. Data are represented as mean ± standard deviation.
Experimental Protocols
The study of VLCFA biosynthesis relies on a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Fatty Acid Elongase Assay
This assay measures the activity of the fatty acid elongase complex in microsomal preparations.
Materials:
-
Microsomal fraction isolated from tissues or cultured cells
-
Acyl-CoA substrate (e.g., C18:0-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Saponification solution (e.g., 10% KOH in 90% ethanol)
-
Acidification solution (e.g., concentrated HCl)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), NADPH, and the acyl-CoA substrate.
-
Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Saponification: Stop the reaction by adding the saponification solution and heat at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Cool the samples and acidify with the acidification solution. Extract the radiolabeled fatty acids with an organic solvent.
-
Analysis: Separate the fatty acids by chain length using TLC. Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity in the corresponding spots using a scintillation counter.
Caption: Workflow for an in vitro fatty acid elongase assay.
GC-MS Analysis of VLCFAs
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of VLCFAs.
Sample Preparation and Derivatization:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cultured cells) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: Hydrolyze the lipid extract to release free fatty acids by heating with a methanolic KOH solution.
-
Derivatization: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol or methanolic HCl.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
Sample Concentration: Concentrate the FAME extract under a stream of nitrogen before GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI
Unveiling the Omega: A Technical Guide to the Discovery and History of ω-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
ω-Hydroxy fatty acids (ω-HFAs) represent a unique class of lipids characterized by a hydroxyl group at the terminal carbon atom (the ω-carbon), opposite the carboxyl group. Initially discovered as products of a minor fatty acid oxidation pathway, their biological significance has expanded considerably, revealing their crucial roles in forming protective barriers in plants, acting as signaling molecules in animals, and serving as valuable building blocks in the chemical industry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with ω-HFAs, alongside a detailed look at their physiological roles and the signaling pathways they modulate.
A Historical Timeline of Discovery
The journey to understanding ω-hydroxy fatty acids is intertwined with the broader history of lipid biochemistry. Early research into fatty acid metabolism primarily focused on the dominant β-oxidation pathway. However, observations of unusual dicarboxylic acids in urine following the administration of fatty acids hinted at an alternative metabolic route.
-
Early 1900s: The concept of fatty acid oxidation as a primary energy source is established, with β-oxidation identified as the main catabolic pathway.
-
1930s: The pioneering work of P.E. Verkade and his colleagues provides the first substantial evidence for an alternative pathway, which they termed "ω-oxidation." Their studies demonstrated that the terminal methyl group of a fatty acid could be hydroxylated to form an ω-hydroxy fatty acid, which could be further oxidized to a dicarboxylic acid. This was a crucial first step in recognizing the existence and metabolic origin of ω-HFAs.
-
1960s-1970s: The focus shifts towards the biological roles of ω-HFAs in plants. P.E. Kolattukudy's extensive research elucidates the structure of cutin and suberin, the protective biopolyesters found in the outer layers of plants. He and his team identify long-chain ω-hydroxy fatty acids as major monomeric components of these polymers, establishing their importance in plant biology. Their work also began to unravel the biosynthetic pathways, identifying the involvement of cytochrome P450-dependent monooxygenases in the initial ω-hydroxylation step.
-
1980s-Present: Research in animal systems gains momentum with the discovery that cytochrome P450 enzymes, particularly the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of various fatty acids, including arachidonic acid. This leads to the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as a potent bioactive lipid with significant roles in regulating vascular tone, inflammation, and ion transport. The identification of specific receptors for 20-HETE, such as GPR75, has further solidified its importance as a signaling molecule and a potential therapeutic target.
Quantitative Data on ω-Hydroxy Fatty Acids
The occurrence and abundance of ω-hydroxy fatty acids vary significantly across different biological systems. The following tables summarize key quantitative data regarding their chain length, and presence in various organisms.
| Common Name | Systematic Name | Chain Length | Common Biological Source(s) |
| 16-Hydroxypalmitic acid | 16-Hydroxyhexadecanoic acid | C16 | Major component of plant cutin |
| 18-Hydroxystearic acid | 18-Hydroxyoctadecanoic acid | C18 | Component of plant cutin and suberin |
| 18-Hydroxyoleic acid | 18-Hydroxyoctadec-9-enoic acid | C18:1 | Component of plant suberin |
| 20-Hydroxyeicosatetraenoic acid (20-HETE) | 20-Hydroxy-5,8,11,14-eicosatetraenoic acid | C20:4 | Metabolite of arachidonic acid in animals |
| 22-Hydroxydocosahexaenoic acid (22-HDHA) | 22-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | C22:6 | Metabolite of docosahexaenoic acid in animals |
Note: This table provides a representative list, and a wide variety of other ω-hydroxy fatty acids with different chain lengths and degrees of saturation exist in nature.
Experimental Protocols
The methodologies for studying ω-hydroxy fatty acids have evolved from classical chemical techniques to highly sensitive modern analytical methods.
Historical Experimental Protocols (c. 1930s-1970s)
The initial identification and characterization of ω-hydroxy fatty acids relied on a combination of chemical degradation, synthesis, and physical property measurements.
Protocol: Isolation and Identification of ω-Hydroxy Fatty Acids from Plant Cutin
-
Depolymerization: Plant cuticles were isolated and subjected to alkaline hydrolysis (saponification) using a strong base like potassium hydroxide (B78521) in methanol (B129727) to break the ester linkages of the cutin polymer.
-
Extraction: The resulting mixture of fatty acids was acidified, and the free fatty acids were extracted into an organic solvent such as diethyl ether.
-
Fractionation: The extracted fatty acids were then fractionated using techniques like:
-
Low-Temperature Crystallization: Saturated and unsaturated fatty acids were separated based on their differential solubility at low temperatures.
-
Fractional Distillation: The methyl esters of the fatty acids were prepared and then separated based on their boiling points under reduced pressure.
-
-
Identification:
-
Melting Point Determination: The melting points of the isolated fatty acid crystals were compared with those of synthetic standards.
-
Elemental Analysis: The elemental composition (carbon, hydrogen, oxygen) of the purified compounds was determined to deduce their empirical formula.
-
Chemical Derivatization: The hydroxyl group was derivatized (e.g., by acetylation) to confirm its presence and to aid in structural elucidation.
-
Modern Experimental Protocols (c. 1980s-Present)
Modern analysis of ω-hydroxy fatty acids relies heavily on chromatographic separation coupled with mass spectrometry, offering high sensitivity and specificity.
Protocol: Quantification of ω-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., tissue homogenate, plasma) using a solvent system like chloroform:methanol (2:1, v/v), often following the Folch method.
-
Saponification: The extracted lipids are saponified with an alkaline solution to release the esterified ω-hydroxy fatty acids.
-
Derivatization: The free fatty acids are derivatized to increase their volatility for GC analysis. A common two-step derivatization involves:
-
Esterification: The carboxyl group is converted to a methyl ester using a reagent like boron trifluoride in methanol.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The compounds are separated based on their retention times and then detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each compound, allowing for its identification and quantification.
Protocol: Analysis of ω-Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample.
-
LC Separation: The extracted lipids are separated using a liquid chromatograph, typically with a reverse-phase column (e.g., C18). This allows for the separation of ω-hydroxy fatty acids based on their polarity and chain length without the need for derivatization.
-
MS/MS Analysis: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects the parent ion of the ω-hydroxy fatty acid, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for quantification.
Signaling Pathways and Biological Functions
In animals, the ω-hydroxylation of arachidonic acid to 20-HETE is a key metabolic step that generates a potent signaling molecule. 20-HETE is involved in a multitude of physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.
The 20-HETE Signaling Pathway
The following diagram illustrates the biosynthesis and signaling cascade of 20-HETE.
Caption: Biosynthesis and signaling of 20-HETE.
Experimental Workflow for Studying ω-Hydroxy Fatty Acids
The following diagram outlines a general experimental workflow for the analysis of ω-hydroxy fatty acids from biological samples.
Caption: General workflow for ω-HFA analysis.
Conclusion
The discovery and history of ω-hydroxy fatty acids illustrate a fascinating progression from their initial identification as products of a minor metabolic pathway to their recognition as crucial components of biological structures and potent signaling molecules. For researchers, scientists, and drug development professionals, a thorough understanding of their history, analytical methodologies, and biological functions is paramount. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in the roles of ω-hydroxy fatty acids in health and disease, opening new avenues for therapeutic intervention.
The Unseen Architects: A Technical Guide to the Physiological Functions of Straight-Chain Saturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Once relegated to the simple role of energy storage and structural components, straight-chain saturated fatty acids (SFAs) are now understood to be critical signaling molecules and modulators of a vast array of physiological processes. Their influence extends from the intricacies of cellular membranes to the regulation of gene expression, impacting metabolic health, inflammation, and cellular fate. This guide provides an in-depth exploration of the core physiological functions of these fundamental biomolecules, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development.
Cellular and Supramolecular Functions: Building Blocks and Beyond
Straight-chain saturated fatty acids are integral to the structure and function of cellular membranes. Their linear geometry allows for tight packing, which influences membrane fluidity and the formation of specialized microdomains.
Membrane Structure and Fluidity
The length of the acyl chain of a saturated fatty acid directly correlates with its effect on membrane rigidity. Longer chains, such as stearic acid (18:0), increase the melting temperature of phospholipids, leading to more ordered and less fluid membranes. This property is crucial for the formation of lipid rafts, which are dynamic platforms for cellular signaling. In contrast, the presence of unsaturated fatty acids introduces kinks in the acyl chains, increasing membrane fluidity.[1][2]
Protein Acylation: Anchoring and Regulating Function
Specific saturated fatty acids are covalently attached to proteins in post-translational modifications that are critical for their localization and function.
-
Myristoylation: The attachment of myristic acid (14:0) to N-terminal glycine (B1666218) residues is a co-translational process.[3] This modification is essential for anchoring proteins to membranes and mediating protein-protein interactions.[4] For example, the myristoylation of NADH-cytochrome b5 reductase is thought to influence the activity of membrane-bound desaturases involved in polyunsaturated fatty acid synthesis.[4]
-
Palmitoylation: The reversible attachment of palmitic acid (16:0) to cysteine residues via a thioester bond is a dynamic post-translational modification.[4] Palmitoylation regulates the trafficking, stability, and activity of a wide range of proteins, including signaling receptors and enzymes.[5]
Metabolic Roles: From Energy Storage to Biosynthetic Precursors
Saturated fatty acids are central players in cellular energy metabolism and serve as precursors for the synthesis of other important lipids.
Energy Storage and Oxidation
As the primary components of triglycerides, saturated fatty acids represent a major energy reserve in the body. During times of energy demand, they are released from adipose tissue and undergo β-oxidation in mitochondria to produce ATP.
De Novo Lipogenesis
The synthesis of saturated fatty acids from non-lipid precursors, primarily carbohydrates, is known as de novo lipogenesis (DNL). Palmitic acid (16:0) is the primary product of the fatty acid synthase complex and can be further elongated to form longer-chain saturated fatty acids.[6] DNL is tightly regulated by hormonal and nutritional signals.[7]
Signaling and Gene Regulation: Orchestrating Cellular Responses
Saturated fatty acids and their metabolites act as signaling molecules that can directly and indirectly influence gene expression and cellular signaling pathways, particularly in the context of inflammation and metabolism.
Pro-inflammatory Signaling via Toll-Like Receptors (TLRs)
Certain saturated fatty acids, notably lauric acid (12:0) and palmitic acid (16:0), can act as ligands for Toll-like receptor 4 (TLR4) and TLR2.[1][8] Activation of these receptors on immune cells, such as macrophages, and other cell types triggers pro-inflammatory signaling cascades, leading to the production of inflammatory cytokines like TNF-α and IL-6.[9][10] This mechanism is implicated in the low-grade chronic inflammation associated with metabolic diseases.[1]
Regulation of Lipogenic Gene Expression
Saturated fatty acids can influence the expression of genes involved in their own synthesis and metabolism through transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). While polyunsaturated fatty acids are known to suppress SREBP-1c activity, the regulatory role of saturated fatty acids is more complex and appears to be context-dependent.[11][12] Insulin is a potent activator of SREBP-1c, promoting the expression of lipogenic enzymes.[6]
Data Presentation: Quantitative Effects of Straight-Chain Saturated Fatty Acids
The following tables summarize quantitative data on the physiological effects of specific straight-chain saturated fatty acids.
| Fatty Acid | Effect | Model System | Quantitative Change | Reference(s) |
| Lauric Acid (12:0) | Gene Expression | Bovine Mammary Epithelial Cells | Upregulated mRNA of CD36, ACSL1, DGAT1, DGAT2, GPAM, and SREBP1 | [13] |
| Lauric Acid (12:0) | Gene Expression | Mouse Hippocampal Slices | Reduced mRNA levels of glutamine synthetase, GAD67, AAT2, SNAT1, SNAT2, SNAT3, GLT-1, and NMDA2a | [14] |
| Myristic Acid (14:0) | Protein Acylation | Activated Murine Macrophages | Increased levels of myristoylated, alanine-rich C kinase substrate (MacMARCKS) in response to LPS and PMA | [15] |
| Palmitic Acid (16:0) | Cytokine Expression | Human Trophoblasts | 4- to 10-fold increase in IL-6, IL-8, and TNF-α mRNA expression | [10] |
| Palmitic Acid (16:0) | De Novo Lipogenesis | Human Subjects | High carbohydrate diet (63% vs 46%) significantly increased palmitic acid in red blood cells (2.7% vs -1.6%) | [7] |
| Stearic Acid (18:0) | Membrane Fluidity | Model Cholesterol/Phospholipid Membranes | Increased membrane rigidity | [2][16] |
| Stearic Acid (18:0) | sAPPα Secretion | Differentiated SH-SY5Y cells | No effect on sAPPα secretion | [17] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of Fatty Acids in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological tissues.
1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) a. Homogenize 50-100 mg of tissue in a chloroform (B151607):methanol (1:2, v/v) solution. b. Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization a. Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat at 100°C for 5-10 minutes to saponify the lipids. c. Add boron trifluoride-methanol solution and heat at 100°C for 2-5 minutes to methylate the fatty acids. d. Add hexane (B92381) to extract the FAMEs and vortex. e. Add saturated sodium chloride solution to facilitate phase separation. f. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis a. Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation. c. The eluting FAMEs are introduced into a mass spectrometer for detection and identification based on their mass spectra. d. Quantify individual fatty acids by comparing their peak areas to those of internal standards.
Protocol 2: Analysis of Protein Palmitoylation by Acyl-Biotin Exchange (ABE)
This protocol allows for the specific detection of S-palmitoylated proteins.
1. Cell Lysis and Thiol Blocking a. Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues. b. Precipitate proteins to remove excess NEM.
2. Thioester Cleavage and Biotinylation a. Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing the previously modified thiol groups. b. Label the newly exposed thiol groups with a biotinylating reagent, such as biotin-BMCC.
3. Enrichment and Detection a. Capture the biotinylated proteins using streptavidin-agarose beads. b. Elute the enriched proteins from the beads. c. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or by mass spectrometry for proteomic-scale analysis.
Protocol 3: Measurement of Saturated Fatty Acid-Induced Gene Expression by Quantitative PCR (qPCR)
This protocol describes the quantification of changes in gene expression in response to saturated fatty acid treatment.
1. Cell Culture and Treatment a. Culture cells of interest (e.g., macrophages, hepatocytes) to the desired confluency. b. Treat the cells with a specific saturated fatty acid (e.g., palmitic acid complexed to BSA) or a vehicle control for a defined period.
2. RNA Extraction and cDNA Synthesis a. Isolate total RNA from the treated and control cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
3. qPCR Analysis a. Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target gene and a reference gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR instrument. c. Analyze the amplification data to determine the relative expression of the target gene in the treated samples compared to the control samples, normalized to the expression of the reference gene.
References
- 1. Obesity, Inflammation, Toll-Like Receptor 4 and Fatty Acids [mdpi.com]
- 2. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylation of proteins with myristic acid occurs cotranslationally [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. How to Study Palmitoylation in Tumors - Creative Proteomics [creative-proteomics.com]
- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Impact of fatty acids on glutamate-related gene expression in the hippocampus: Focus on lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dietary myristic acid alters acylated proteins in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of ω-Hydroxy Polyunsaturated Fatty Acids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-hydroxy polyunsaturated fatty acids (ω-hydroxy PUFAs) are a class of lipid mediators produced through the cytochrome P450 (CYP) pathway. These molecules play critical, yet often contrasting, roles in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth review of the current understanding of ω-hydroxy PUFA signaling, with a particular focus on the divergent actions of metabolites derived from ω-6 and ω-3 PUFAs. We delve into their biosynthesis, their interactions with specific receptors, and the downstream signaling cascades they trigger. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.
Introduction
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. The ω-hydroxylation of PUFAs, a metabolic process primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, generates ω-hydroxy PUFAs. These metabolites have emerged as significant players in cellular communication, exhibiting a range of biological activities. A key theme in their pharmacology is the stark contrast in the signaling outcomes of ω-hydroxy PUFAs derived from ω-6 versus ω-3 PUFAs. Notably, 20-hydroxyeicosatetraenoic acid (20-HETE), derived from the ω-6 PUFA arachidonic acid (ARA), is often associated with pro-inflammatory and vasoconstrictive responses. In contrast, 20-hydroxyeicosapentaenoic acid (20-HEPE) and 22-hydroxydocosahexaenoic acid (22-HDoHE), derived from the ω-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) respectively, are increasingly recognized for their potential pro-resolving and analgesic effects. Understanding these divergent signaling pathways is crucial for the development of novel therapeutic strategies targeting a variety of inflammatory and cardiovascular diseases.
Biosynthesis of ω-Hydroxy PUFAs
The initial and rate-limiting step in the formation of ω-hydroxy PUFAs is the ω-hydroxylation of their parent PUFA by CYP enzymes. The primary substrates are ARA (ω-6), EPA (ω-3), and DHA (ω-3).
-
Arachidonic Acid (ARA) → 20-HETE
-
Eicosapentaenoic Acid (EPA) → 20-HEPE
-
Docosahexaenoic Acid (DHA) → 22-HDoHE
The key enzyme families involved in this process are CYP4A and CYP4F.[1]
Signaling Pathways of ω-Hydroxy PUFAs
The signaling actions of ω-hydroxy PUFAs are primarily mediated through their interaction with specific cell surface and intracellular receptors. The most well-characterized of these are the G-protein coupled receptor 75 (GPR75) for 20-HETE and the transient receptor potential vanilloid 1 (TRPV1) channel for a broader range of ω-hydroxy PUFAs.
The 20-HETE/GPR75 Signaling Axis
20-HETE is a potent vasoactive lipid that exerts its effects through the G-protein coupled receptor GPR75.[2][3] Activation of GPR75 by 20-HETE has been implicated in hypertension and endothelial dysfunction.[2][3][4] The downstream signaling of this receptor is cell-type specific.
-
In Endothelial Cells: 20-HETE binding to GPR75 leads to the dissociation of the Gαq/11 subunit, activating phospholipase C (PLC). This initiates a cascade involving c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction.[2][4]
-
In Vascular Smooth Muscle Cells (VSMCs): The activation of GPR75 by 20-HETE in VSMCs also proceeds through Gαq/11, leading to protein kinase C (PKC) activation. This results in the phosphorylation of the large-conductance calcium-activated potassium (MaxiK) channel's β subunit, contributing to vasoconstriction.[2][4]
References
- 1. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Is Activated by Both Acidic and Basic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Henicosanoic and 21-Hydroxyhenicosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-hydroxyhenicosanoic acid and its metabolic precursor, henicosanoic acid. It delves into their chemical properties, biosynthetic relationship, physiological significance, and the analytical methodologies used for their study. While henicosanoic acid is a saturated very-long-chain fatty acid, its hydroxylated derivative, this compound, is formed through a critical enzymatic process with implications for various biological functions, particularly in the formation of barrier tissues. This document synthesizes current knowledge to serve as a foundational resource for researchers in lipid biology and drug development.
Introduction
Henicosanoic acid (C21:0) is a saturated fatty acid with a 21-carbon backbone.[1][2] While less common than even-chained fatty acids, it is found in various natural sources. Its metabolic derivative, this compound, is an omega-hydroxy fatty acid, a class of molecules recognized for their roles in forming protective barriers, such as the skin's epidermis.[3][4] The introduction of a hydroxyl group at the terminal (omega) carbon fundamentally alters the molecule's polarity and chemical reactivity, predisposing it to participate in the formation of complex lipids and biopolymers. Understanding the relationship between these two molecules is crucial for elucidating the biochemical pathways that underpin the integrity of various biological structures.
Chemical and Physical Properties
A summary of the key quantitative data for henicosanoic acid and this compound is presented in Table 1. This data highlights the differences in their molecular weight and formula, stemming from the addition of a hydroxyl group.
| Property | Henicosanoic Acid | This compound |
| Molecular Formula | C21H42O2[5] | C21H42O3[6] |
| Molecular Weight | 326.56 g/mol [7] | 342.56 g/mol |
| CAS Number | 2363-71-5[1] | 89160-04-3 |
| Appearance | Solid[7] | - |
| Solubility | Soluble in ethanol (B145695) and DMSO[7] | - |
| Synonyms | n-Heneicosanoic acid, Heneicosylic acid[1] | ω-Hydroxyhenicosanoic acid |
Biosynthesis of this compound from Henicosanoic Acid
The primary pathway for the formation of this compound is the omega-hydroxylation of henicosanoic acid. This reaction is catalyzed by a specific family of cytochrome P450 enzymes.
The Omega-Hydroxylation Pathway
The conversion of henicosanoic acid to its hydroxylated form is a monooxygenase reaction. This process is primarily carried out by enzymes belonging to the cytochrome P450 4F (CYP4F) subfamily.[8][9] Specifically, CYP4F2 and CYP4F3B have been identified as key enzymes in the omega-hydroxylation of very-long-chain fatty acids (VLCFAs).[10][11] The reaction requires molecular oxygen and NADPH as a cofactor.
The following diagram illustrates the biosynthetic pathway:
References
- 1. CYP4F2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CHEBI:79195 [ebi.ac.uk]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of ω-Hydroxy Polyunsaturated Fatty Acids: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of ω-hydroxy polyunsaturated fatty acids (ω-OH PUFAs). These compounds, including 20-hydroxyeicosatetraenoic acid (20-HETE), 20-hydroxyeicosapentaenoic acid (20-HEPE), and 22-hydroxydocosahexaenoic acid (22-HDoHE), are critical signaling molecules in various physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their therapeutic potential.
Introduction
ω-Hydroxy polyunsaturated fatty acids are metabolites of arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)[1][2][3][4]. The synthesis of these molecules is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies through an omega-oxidation reaction[1][5]. These lipid mediators are implicated in a range of biological functions. For instance, 20-HETE, derived from the ω-6 PUFA arachidonic acid, is known to have detrimental effects in conditions like hypertension, cancer, and cardiovascular diseases[1]. In contrast, ω-3 derived metabolites such as 20-HEPE and 22-HDoHE may possess beneficial properties[1]. The limited commercial availability and challenging synthesis of these compounds have historically hindered research into their biological roles[1].
This document outlines robust methods for the chemical and enzymatic synthesis of ω-OH PUFAs, providing researchers with the necessary tools to produce these valuable compounds for further investigation. Detailed protocols for their analysis and purification are also provided.
Synthesis Strategies
The synthesis of ω-OH PUFAs can be achieved through chemical synthesis, enzymatic methods, or a combination of both in chemoenzymatic strategies.
Chemical Synthesis
A practical and convergent synthetic approach has been developed for producing 20-HETE, 20-HEPE, and 22-HDoHE[1][2][3]. This method relies on two key reaction steps:
-
Copper-mediated C-C bond formation: This step is used to construct the methylene-skipped poly-yne backbone of the fatty acids[1][2][3].
-
Partial alkyne hydrogenation: A critical step to form the corresponding cis-alkenes. The success of this partial reduction hinges on the use of an excess of 2-methyl-2-butene (B146552) as an additive to prevent over-hydrogenation[1][2][3].
This convergent approach allows for the sharing of common chemical fragments to build the different ω-OH PUFAs[3].
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific alternative for producing ω-OH PUFAs. Cytochrome P450 (CYP) ω-hydroxylases are the primary enzymes responsible for the biosynthesis of these compounds in humans[1][5].
-
CYP4A and CYP4F Families: Members of these families are the major ω-hydroxylases for PUFAs[6]. Human CYP4A11, CYP4F2, and CYP4F3 are key enzymes in the formation of 20-HETE[1][5].
-
Recombinant Systems: For laboratory-scale production, recombinant microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be engineered to express these CYP enzymes, enabling whole-cell biotransformation of PUFAs into their ω-hydroxy derivatives[7][8]. The yeast Starmerella bombicola, which naturally expresses CYP ω/ω-1-hydroxylases like CYP52M1, also presents a promising platform for biotransformation[9].
Biological Activities and Applications
The biological functions of ω-OH PUFAs are diverse and often opposing, highlighting their importance in maintaining physiological balance.
-
20-HETE (from ARA, an ω-6 PUFA): Generally considered pro-inflammatory and has been associated with vasoconstriction, hypertension, and cancer progression[1].
-
20-HEPE and 22-HDoHE (from EPA and DHA, ω-3 PUFAs): These molecules are being investigated for their potential beneficial effects. They are potent activators of the murine transient receptor potential vanilloid receptor 1 (mTRPV1) but, unlike 20-HETE, do not appear to induce pain[1][2][4]. This suggests they may have therapeutic properties where TRPV1 activation is beneficial[1].
The availability of synthetic ω-OH PUFAs is crucial for further elucidating their roles in health and disease and for exploring their potential as therapeutic agents or targets.
Data Presentation
Table 1: Overview of Synthesized ω-Hydroxy Polyunsaturated Fatty Acids
| Compound | Precursor Fatty Acid | Molecular Weight ( g/mol ) | Key Biological Activities |
| 20-Hydroxyeicosatetraenoic acid (20-HETE) | Arachidonic Acid (ARA) | 320.48 | Vasoconstrictor, pro-inflammatory, implicated in hypertension and cancer[1] |
| 20-Hydroxyeicosapentaenoic acid (20-HEPE) | Eicosapentaenoic Acid (EPA) | 318.46 | Potent mTRPV1 agonist, does not induce pain[1][2][4] |
| 22-Hydroxydocosahexaenoic acid (22-HDoHE) | Docosahexaenoic Acid (DHA) | 344.49 | Potent mTRPV1 agonist, does not induce pain[1][2][4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of ω-OH PUFAs (Convergent Approach)
This protocol is a generalized representation based on the convergent synthesis method described by Hwang et al. (2017)[1][3]. Specific details for each target molecule can be found in the supplementary information of the original publication.
Diagram: Chemical Synthesis Workflow
Caption: Workflow for the convergent chemical synthesis of ω-OH PUFAs.
Materials:
-
Appropriate terminal alkynes and haloalkyne fragments
-
Copper(I) iodide (CuI)
-
Suitable base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Lindlar's catalyst
-
2-methyl-2-butene
-
Hydrogen gas
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Lithium hydroxide (B78521) (LiOH) for ester hydrolysis
-
HPLC system with a C18 column
Procedure:
-
Synthesis of Key Fragments: Synthesize the required poly-yne fragments through serial copper-mediated C-C bond formation reactions from the corresponding terminal alkynes[3].
-
Convergent Synthesis: Combine the appropriate fragments in a cross-mixing reaction to assemble the full carbon skeleton of the target ω-OH PUFA as a poly-yne ester[3].
-
Partial Hydrogenation: a. Dissolve the poly-yne ester in a suitable solvent (e.g., ethyl acetate). b. Add Lindlar's catalyst and a significant excess of 2-methyl-2-butene. c. Stir the mixture under a hydrogen atmosphere until TLC or LC-MS analysis indicates complete conversion of the starting material. The presence of 2-methyl-2-butene is crucial to prevent over-reduction to the fully saturated fatty acid[1][3]. d. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Ester Hydrolysis: a. Dissolve the resulting cis-alkene ester in a mixture of THF and water. b. Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed. c. Acidify the reaction mixture and extract the ω-OH PUFA with an organic solvent.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Enzymatic Synthesis of ω-OH PUFAs via Whole-Cell Biotransformation
This protocol provides a general framework for the production of ω-OH PUFAs using recombinant E. coli.
Diagram: Enzymatic Synthesis Workflow
Caption: Workflow for whole-cell biotransformation to produce ω-OH PUFAs.
Materials:
-
E. coli strain engineered to express a human CYP450 ω-hydroxylase (e.g., CYP4F2 or CYP4A11) and its corresponding reductase.
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
PUFA substrate (ARA, EPA, or DHA).
-
Phosphate (B84403) buffer.
-
Ethyl acetate or other extraction solvent.
Procedure:
-
Cell Culture and Induction: a. Inoculate a starter culture of the recombinant E. coli in LB medium with appropriate antibiotics and grow overnight. b. Use the starter culture to inoculate a larger volume of medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-24 hours.
-
Whole-Cell Biotransformation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with phosphate buffer and resuspend in fresh buffer to a desired cell density. c. Add the PUFA substrate (e.g., from an ethanol (B145695) stock solution) to the cell suspension. d. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
Extraction and Analysis: a. Acidify the reaction mixture to pH 3-4 with HCl. b. Extract the lipids with ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. d. Analyze the product formation by LC-MS/MS.
-
Purification (Optional): The crude extract can be purified by HPLC if high purity material is required.
Protocol 3: Analysis of ω-OH PUFAs by LC-MS/MS
Materials:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% formic acid or 5mM Ammonium Acetate[10].
-
Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
ω-OH PUFA standards and internal standards (e.g., deuterated analogs).
Procedure:
-
Sample Preparation: a. For biotransformation samples, perform a liquid-liquid or solid-phase extraction as described in Protocol 2. b. For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation followed by lipid extraction (e.g., using a modified Bligh-Dyer method). c. Reconstitute the dried lipid extract in the initial mobile phase composition.
-
LC-MS/MS Analysis: a. Operate the mass spectrometer in negative ESI mode. b. Use a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. c. Monitor the analytes using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ ion of the ω-OH PUFA, and product ions will be characteristic fragments. d. Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve.
Table 2: Example LC-MS/MS Parameters for ω-OH PUFA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 20-HETE | 319.2 | Fragment 1 | Value |
| Fragment 2 | Value | ||
| 20-HEPE | 317.2 | Fragment 1 | Value |
| Fragment 2 | Value | ||
| 22-HDoHE | 343.2 | Fragment 1 | Value |
| Fragment 2 | Value | ||
| d₄-20-HETE (IS) | 323.2 | Fragment 1 | Value |
| Note: Specific product ions and collision energies should be optimized for the instrument used. |
Protocol 4: Derivatization of ω-OH PUFAs for GC-MS Analysis
For GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized to increase volatility.
Diagram: GC-MS Derivatization and Analysis Pathway
Caption: Derivatization pathway for GC-MS analysis of ω-OH PUFAs.
Materials:
-
BF₃-methanol or methanolic HCl for esterification.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation[11][12].
-
Anhydrous solvents (e.g., hexane, pyridine).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Esterification (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add BF₃-methanol. b. Heat the mixture at 60-100°C for 5-30 minutes. c. Cool, add water and extract the FAMEs with hexane.
-
Silylation (to derivatize the hydroxyl group): a. Dry the FAME extract completely under a stream of nitrogen. b. Add BSTFA with 1% TMCS and pyridine. c. Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether[11][12].
-
GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a temperature gradient program to separate the derivatives. c. Identify the compounds based on their retention times and mass spectra, which will show characteristic fragmentation patterns for the TMS ether and methyl ester groups.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and analysis of ω-hydroxy polyunsaturated fatty acids. The chemical synthesis route provides a versatile method for producing these compounds on a preparatory scale, while enzymatic synthesis offers a biomimetic and highly selective alternative. Mastery of these techniques will empower researchers to further explore the fascinating biology of these lipid mediators and their potential roles in human health and disease.
References
- 1. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 3. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction of Long-Chain Fatty Acids from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of long-chain fatty acids (LCFAs) from various biological samples. The methodologies outlined are essential for researchers in fields such as metabolomics, lipidomics, and drug development, where accurate quantification of LCFAs is critical.
Introduction
Long-chain fatty acids are carboxylic acids with an aliphatic chain of 13 to 21 carbons. They are fundamental components of complex lipids, such as triglycerides and phospholipids (B1166683), and play crucial roles in cellular structure, energy storage, and signaling pathways.[1][2] The accurate extraction and analysis of LCFAs from biological matrices are paramount for understanding their physiological and pathological roles. This document details established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, followed by derivatization for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
I. Liquid-Liquid Extraction (LLE) Methods
LLE remains a cornerstone for lipid extraction due to its robustness and broad applicability. The most widely used methods are the Folch and Bligh-Dyer techniques, which utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples.[3][4]
Folch Method
The Folch method is a highly reliable technique for the quantitative extraction of a wide range of lipids.[3][5] It involves homogenizing the sample in a chloroform:methanol mixture, followed by a washing step to remove non-lipid contaminants.[6][7]
Protocol for Animal Tissue:
-
Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[6][7]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[6]
-
Separation of Liquid Phase: Centrifuge the homogenate to pellet the solid material and recover the liquid phase.[6]
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the liquid phase.[6]
-
Phase Separation: Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[6][7]
-
Collection: The lower phase, containing the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase contains the non-lipid components.[3]
-
Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[6]
Bligh-Dyer Method
The Bligh-Dyer method is a modification of the Folch method, particularly suitable for samples with high water content, such as fish muscle or cell suspensions.[8][9] It is generally faster and uses less solvent.[4]
Protocol for Cultured Cells:
-
Cell Lysis: For a 60 mm plate of cultured cells, wash the cells with cold phosphate-buffered saline (PBS). Then, add 3 mL of a 2:0.8 (v/v) methanol:water solution and scrape the cells.[10]
-
Transfer: Transfer the cell suspension to a glass tube.[10]
-
Extraction: Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at low speed can accelerate this process.[10]
-
Re-extraction: Transfer the upper aqueous layer to a new tube. Add another 1 mL of chloroform to the original tube and repeat the extraction.[10]
-
Combine Organic Phases: Combine the lower chloroform phases from both extractions.[10]
-
Backwash: Add 3 mL of the methanol:water solution to the combined chloroform phase, vortex, and allow the phases to separate.[10]
-
Collection and Evaporation: Collect the lower chloroform phase and evaporate the solvent to dryness.[10]
II. Solid-Phase Extraction (SPE)
SPE is an alternative to LLE that offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation. It is particularly useful for separating different lipid classes.
Protocol for Plasma using an Aminopropyl-Bonded Silica Column:
-
Lipid Extraction: First, extract the total lipids from the plasma sample using a method like Folch or Bligh-Dyer.
-
Column Conditioning: Condition an aminopropyl SPE cartridge by washing it with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the SPE column.
-
Elution of Lipid Classes:
-
Elute neutral lipids, such as cholesterol esters and triglycerides, with a non-polar solvent like chloroform:isopropanol (2:1 v/v).
-
Elute free fatty acids with a slightly more polar solvent, such as diethyl ether containing 2% acetic acid.
-
Elute phospholipids with a polar solvent like methanol.
-
-
Solvent Evaporation: Evaporate the solvent from each collected fraction to isolate the different lipid classes.
III. Saponification and Derivatization for GC-MS Analysis
For the analysis of total fatty acid composition, complex lipids must first be hydrolyzed (saponified) to release the constituent fatty acids.[11][12] These free fatty acids are then derivatized to more volatile esters, typically fatty acid methyl esters (FAMEs), for GC-MS analysis.[13]
Saponification
Saponification involves the hydrolysis of ester linkages in lipids using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solution.[11][14]
Protocol:
-
Dissolve the extracted lipid sample in a small volume of toluene.
-
Add a methanolic solution of NaOH (e.g., 0.2 M) and heat the mixture to facilitate the hydrolysis of ester bonds.[15]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The most common derivatization method is acid-catalyzed esterification using reagents like boron trifluoride (BF₃) in methanol or sulfuric acid in methanol.[13][16]
Protocol using Boron Trifluoride (BF₃)-Methanol:
-
Reagent Addition: To the saponified sample, add 2 mL of 12-14% BF₃-methanol reagent.
-
Reaction: Heat the mixture at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[13]
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of a non-polar solvent like hexane or heptane.[13]
-
Phase Separation: Shake the tube to partition the FAMEs into the upper organic layer. Centrifuge to clarify the phases.[13]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
IV. Quantitative Data Summary
The choice of extraction method can significantly impact the yield and profile of the extracted fatty acids. The following tables summarize comparative data from the literature.
Table 1: Comparison of Lipid Extraction Methods
| Method | Sample Type | Key Advantages | Key Disadvantages | Relative Lipid Yield |
| Folch | Broad range of tissues | High recovery of a broad range of lipids[3][6] | Time-consuming, uses chlorinated solvents | High[4] |
| Bligh & Dyer | Samples with high water content | Faster, less solvent consumption than Folch[4][8] | May have lower recovery for high-lipid samples | High, comparable to Folch for low-lipid samples[4] |
| Hexane/Isopropanol | Various tissues | Less toxic than chloroform-based methods[4] | Lower yield for polar lipids[17] | Moderate to High |
| Solid-Phase Extraction (SPE) | Plasma, complex mixtures | High selectivity for lipid classes, automation potential | Can be more expensive, method development required | High, with good recovery for targeted classes[18] |
Table 2: Comparison of Derivatization Methods for FAME Preparation
| Reagent | Conditions | Key Advantages | Key Disadvantages |
| Boron Trifluoride (BF₃)-Methanol | 60-100°C, 5-60 min | Fast and effective for a wide range of fatty acids[19] | BF₃ is corrosive and toxic |
| Sulfuric Acid (H₂SO₄)-Methanol | 80°C, with occasional shaking[5] | Inexpensive and widely available | Can cause degradation of polyunsaturated fatty acids |
| Sodium Methoxide (NaOCH₃) | 45°C, 5 min[19] | Rapid and occurs under mild conditions | Primarily for transesterification, not for free fatty acids |
| Trimethylsilyl-diazomethane (TMS-DM) | Room Temperature | Mild reaction conditions, clean reaction products[15] | Reagent is toxic and potentially explosive |
V. Signaling Pathways and Experimental Workflows
Long-chain fatty acids are not only metabolic fuels but also important signaling molecules that act through various receptors and pathways to regulate cellular processes.[2][20][21]
LCFA Signaling Pathways
Long-chain fatty acids can activate G protein-coupled receptors like FFAR1 (GPR40) and FFAR4 (GPR120), as well as the transmembrane protein CD36, to initiate intracellular signaling cascades.[20][21]
Caption: Overview of LCFA signaling pathways.
Experimental Workflow for LCFA Analysis
The overall process for analyzing LCFAs from biological samples involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for LCFA analysis.
References
- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases | MDPI [mdpi.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of Saponification Value of Fats/Oils. (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. benchchem.com [benchchem.com]
- 14. ANALYSIS OF LIPIDS [people.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. jfda-online.com [jfda-online.com]
- 20. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 21. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 21-Hydroxyhenicosanoic Acid using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-hydroxyhenicosanoic acid is a long-chain omega-hydroxy fatty acid. Omega-hydroxy fatty acids are important biological molecules involved in various physiological and pathological processes. Their analysis is crucial in fields such as clinical diagnostics, drug development, and lipidomics research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and resolving power. This document provides a detailed protocol for the quantification of this compound in biological matrices using GC-MS. The method involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Experimental Protocols
A robust and reproducible protocol is essential for the accurate quantification of this compound. The following sections detail the necessary steps from sample preparation to data analysis.
Sample Preparation: Extraction of this compound
The choice of extraction method depends on the biological matrix (e.g., plasma, tissues, cell cultures). A commonly used method for extracting total fatty acids is a modified Folch or Bligh-Dyer liquid-liquid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain hydroxy fatty acid (e.g., d4-20-hydroxyeicosanoic acid) or a C-odd long-chain fatty acid not present in the sample.
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of the biological sample (e.g., plasma) in a glass centrifuge tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform.
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation for GC-MS Analysis
To increase the volatility and thermal stability of this compound for GC-MS analysis, both the carboxylic acid and the hydroxyl functional groups must be derivatized. A common and effective method is trimethylsilylation (TMS).
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Ensure the dried lipid extract from the previous step is completely free of water.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes to ensure complete derivatization of both the carboxyl and hydroxyl groups.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that can be optimized for a specific instrument.
Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 150°C, hold for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 320°C, hold for 10 min |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp. | 280°C |
For quantitative analysis using SIM mode, specific ions for the TMS-derivatized this compound and the internal standard should be monitored.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide a template for reporting results. Due to the limited availability of specific quantitative data for this compound in the public domain, the values presented below are representative examples based on the analysis of similar long-chain hydroxy fatty acids and should be determined experimentally for this specific analyte.
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Di-TMS | To be determined | e.g., 343 | e.g., 103, M-15 |
| Internal Standard | Di-TMS | To be determined | Specific to IS | Specific to IS |
Note: The exact retention time and mass ions need to be determined by injecting a pure standard of derivatized this compound.
Table 2: Method Validation Parameters (Representative)
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Mass Spectral Fragmentation
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragmentation patterns. The molecular ion (M+) may be weak or absent. Key fragments would include:
-
M-15 ([M-CH₃]⁺): Loss of a methyl group from one of the TMS moieties.
-
m/z 73: The characteristic ion for the trimethylsilyl (B98337) group, [Si(CH₃)₃]⁺.
-
m/z 103: A characteristic fragment for omega-hydroxy fatty acid TMS ethers, arising from the cleavage of the C20-C21 bond, resulting in [CH₂=O-Si(CH₃)₃]⁺.
-
m/z 117: A fragment representing the TMS-ester group, [(CH₃)₃Si-O=C=O]⁺.
-
Alpha-cleavage ions: Ions resulting from cleavage at carbons adjacent to the TMS ether and TMS ester groups. For the TMS ester, this would be a fragment at m/z [M-C₂H₅]⁺ .
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Derivatization Reaction
Caption: Trimethylsilylation of this compound.
Key Mass Spectral Fragments
Caption: Expected key fragments in the mass spectrum of derivatized this compound.
Application Notes and Protocols for LC-MS/MS Analysis of Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of lipid mediators derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a multitude of physiological and pathological processes, including inflammation, immune response, cardiovascular function, and cancer progression. As key signaling molecules, the accurate and sensitive quantification of HFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutic agents. This document provides a detailed protocol for the analysis of HFAs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that offers high selectivity and sensitivity for their determination.
Experimental Protocols
This section details the complete workflow for HFA analysis, from sample collection and preparation to LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation method is critical for the accurate quantification of HFAs and depends on the biological matrix. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples [1]
-
To 200 µL of plasma or serum in a glass test tube, add 10 µL of an internal standard mixture.
-
Add 1.0 mL of a 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution.
-
Vortex the mixture briefly.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Tissue Homogenates [2]
-
Homogenize the tissue sample in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method.
-
Evaporate the organic extract to dryness and reconstitute in the SPE loading buffer.
-
Condition a strong anion exchange (SAX) SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the HFAs with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
Liquid Chromatography (LC) Separation
Reverse-phase liquid chromatography is commonly employed for the separation of HFAs.[3] The separation of HFA isomers can be challenging but is achievable with optimized chromatographic conditions.[4]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.2% acetic acid[5] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.2% acetic acid[5] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more hydrophobic HFAs. |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Detection
A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is a powerful tool for the targeted and sensitive quantification of HFAs.[3] Electrospray ionization (ESI) in the negative ion mode is the most common ionization technique for HFA analysis.[5]
| Parameter | Typical Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 350 °C[1] |
| Ion Spray Voltage | -4.2 kV[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions for each HFA and internal standard must be optimized. |
Data Presentation
The following tables summarize quantitative data for the LC-MS/MS analysis of various hydroxy fatty acids, providing an overview of the method's performance.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Hydroxy Fatty Acids
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 2-Hydroxypalmitic acid | 0.1 | 0.4 | [6][7] |
| 3-Hydroxypalmitic acid | 0.2 | 0.6 | [6][7] |
| 9-Hydroxystearic acid | 0.3 | 0.9 | [6][7] |
| 10-Hydroxystearic acid | 0.2 | 0.7 | [6][7] |
| 11-HETE | <0.0026 (pg on column) | <0.09 | [1] |
Table 2: Precision and Accuracy for HFA Analysis
| Analyte | Intraday CV (%) | Interday CV (%) | Accuracy (%) | Reference |
| Various Oxidized Fatty Acids | 3.3 - 10 | 3.4 - 11 | 99 - 109 (Intraday), 93 - 108 (Interday) | [5] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of hydroxy fatty acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Organic Acids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of organic acids from various sample matrices using solid-phase extraction (SPE). These methods are essential for sample clean-up and concentration prior to analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Introduction to Solid-Phase Extraction for Organic Acids
Solid-phase extraction is a versatile and widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. For organic acids, which are typically polar and often ionized in aqueous solutions, SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher and more reproducible recoveries, reduced solvent consumption, and easier automation.[1][2] The choice of SPE sorbent and protocol is critical and depends on the specific properties of the organic acids of interest and the sample matrix. The most common SPE modes for organic acid extraction are anion exchange, reversed-phase, and mixed-mode.
A general workflow for solid-phase extraction involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest.
Caption: General workflow for solid-phase extraction.
Anion Exchange SPE for Organic Acids
Principle: Anion exchange SPE is ideal for the selective extraction of acidic compounds that are negatively charged (anionic) at an appropriate pH.[3] The sorbent contains positively charged functional groups (e.g., quaternary ammonium (B1175870) groups for strong anion exchange, SAX) that bind to the negatively charged organic acids.[4] Neutral and basic compounds are not retained and are washed away. The retained organic acids are then eluted by a solvent that disrupts the ionic interaction, typically by lowering the pH to neutralize the organic acids or by using a high concentration of a competing anion.
Caption: Mechanism of anion exchange SPE for organic acids.
Application Note: Extraction of Organic Acids from Urine
This protocol describes the use of a strong anion exchange (SAX) sorbent for the isolation and concentration of organic acids from urine samples prior to GC-MS analysis.[5][6]
Materials:
-
SPE Cartridge: Strong Anion Exchange (SAX), e.g., Strata-X-A or Oasis MAX[7][8]
-
Sample: Urine, pH adjusted to > 2 units above the pKa of the target acids (e.g., pH 8-9).[9][10]
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Buffer: Water or a low ionic strength buffer at the same pH as the sample.
-
Wash Solvent: Water or a mild organic solvent like methanol to remove hydrophobic interferences.[10]
-
Elution Solvent: Acidified organic solvent (e.g., 0.5M H2SO4 or formic acid in an organic solvent).[8][11]
Experimental Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).[5]
-
Conditioning: Pass 6 mL of methanol through the SAX cartridge.[8]
-
Equilibration: Pass 6 mL of water through the cartridge. Do not allow the sorbent to dry.[8][9]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[10]
-
Washing:
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the retained organic acids with 4 mL of 0.5M H2SO4 or a mixture of an organic solvent and formic acid.[5][8][11] Collect the eluate for subsequent analysis.
Quantitative Data:
| Organic Acid | Sample Matrix | Recovery (%) | Reference |
| Malic Acid | Honey | 62.9 - 99.4 | [11] |
| Citric Acid | Honey | 62.9 - 99.4 | [11] |
| Succinic Acid | Honey | 62.9 - 99.4 | [11] |
| Fumaric Acid | Honey | 62.9 - 99.4 | [11] |
| Various | Urine | ~100 | [5][12] |
| 25 Organic Acids | Aqueous Standards | 90 - 100 | [6][13] |
Reversed-Phase SPE for Organic Acids
Principle: Reversed-phase SPE separates compounds based on their hydrophobicity. The sorbent is non-polar (e.g., C18-bonded silica), and the sample is typically aqueous. For organic acids, the pH of the sample must be adjusted to be at least 2 pH units below their pKa to ensure they are in their neutral, more hydrophobic form, thus promoting retention on the non-polar sorbent.[2] Polar impurities are washed away with a weak organic solvent, and the retained organic acids are eluted with a stronger, less polar organic solvent.
Caption: Mechanism of reversed-phase SPE for organic acids.
Application Note: Extraction of Organic Acids from Brewed Coffee
This protocol is for the clean-up of brewed coffee samples for the determination of seven organic acids and caffeine (B1668208) by RP-HPLC.[11]
Materials:
-
SPE Cartridge: Reversed-Phase (e.g., C18)
-
Sample: Brewed coffee, acidified.
-
Conditioning Solvent: Methanol
-
Equilibration Buffer: Acidified water (e.g., pH adjusted to ~2 with a strong acid).
-
Wash Solvent: Acidified water.
-
Elution Solvent: Methanol or acetonitrile (B52724).
Experimental Protocol:
-
Sample Pre-treatment: Acidify the brewed coffee sample to a pH at least 2 units below the pKa of the target organic acids.
-
Conditioning: Pass 1-2 tube volumes of methanol or acetonitrile through the C18 cartridge.[3]
-
Equilibration: Pass 1-2 tube volumes of acidified water through the cartridge.[3]
-
Sample Loading: Load the pre-treated coffee sample onto the cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar interferences.
-
Elution: Elute the organic acids with a non-polar solvent like methanol or acetonitrile.
Quantitative Data:
| Analyte | Sample Matrix | Recovery (%) | RSD (%) |
| Ibuprofen (acidic) | Aqueous | >80 (at low pH) | <5 |
| Salicylic acid | Aqueous | >90 (at low pH) | <5 |
Note: Specific recovery data for organic acids in coffee using this exact protocol was not detailed in the provided search results, but the principles of reversed-phase SPE suggest high recovery when the pH is appropriately controlled.
Mixed-Mode SPE for Organic Acids
Principle: Mixed-mode SPE combines two or more retention mechanisms, typically reversed-phase and ion exchange, on a single sorbent.[14] For acidic compounds, a mixed-mode sorbent with both non-polar and strong anion exchange functionalities (e.g., Oasis MAX or ISOLUTE HAX) is highly effective.[7][15] This dual retention mechanism allows for a more rigorous washing protocol, leading to exceptionally clean extracts.[15] The organic acids are retained by both hydrophobic and ionic interactions. Interferences can be washed away by manipulating the pH and solvent strength to disrupt one interaction while keeping the other intact.
Caption: Dual retention mechanism in mixed-mode SPE.
Application Note: Extraction of Acidic Drugs from Biological Fluids
This protocol is a general method for extracting acidic drugs and metabolites from biological fluids like plasma or urine using a mixed-mode strong anion exchange sorbent.[15]
Materials:
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., ISOLUTE HAX).[15]
-
Sample: Plasma or urine, acidified.
-
Conditioning Solvent: Methanol.
-
Equilibration Buffer: Acidified water (e.g., 2% formic acid, pH ~2).[15]
-
Wash Solvents:
-
Acidified water (to remove polar interferences).
-
Methanol/water mixture (to remove less polar interferences).
-
-
Elution Solvent: Basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).[16]
Experimental Protocol:
-
Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an acidic buffer (e.g., 2% formic acid).[15]
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of 2% formic acid through the cartridge.[15]
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Elution: Elute the acidic analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the anion exchange sites, releasing the analytes.
Quantitative Data:
| Analyte Type | Sample Matrix | Recovery (%) | Key Feature |
| Acidic Drugs | Biological Fluids | >90 | High purity extracts |
| Ketoprofen | Spiked Solution | >95 | RSD < 2% |
| Salicylic Acid | Spiked Solution | >95 | RSD < 2% |
Data is representative of typical performance for mixed-mode SPE as specific tables for a wide range of organic acids were not available in the initial search results. Reproducibility is generally very high.[17]
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 7. support.waters.com [support.waters.com]
- 8. Organic Acids with SPE-SAX - Chromatography Forum [chromforum.org]
- 9. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
Analytical Standards and Protocols for 21-Hydroxyhenicosanoic Acid
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
21-Hydroxyhenicosanoic acid is an omega-hydroxy long-chain fatty acid.[1] Omega-hydroxy fatty acids are important biological molecules that play a role in the formation of protective barriers, such as plant cuticles, and are involved in various aspects of lipid metabolism.[2] The analysis and quantification of specific long-chain hydroxy fatty acids like this compound are crucial for understanding their physiological roles, identifying potential biomarkers, and for the development of therapeutics targeting metabolic and inflammatory diseases.[3] This document provides an overview of the analytical standards and detailed protocols for the quantification of this compound using modern chromatographic and mass spectrometric techniques.
Analytical Standards
-
Utilize a well-characterized in-house standard: The purity of the commercially available this compound should be rigorously assessed by multiple analytical techniques (e.g., NMR, high-resolution mass spectrometry, and elemental analysis) to establish it as a primary in-house reference material.
-
Employ a suitable internal standard: For quantitative accuracy, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended. If a labeled analog is unavailable, a structurally similar odd-chain or saturated hydroxy fatty acid not present in the sample can be used.
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound and other long-chain hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for fatty acid analysis.[2][4] It offers high chromatographic resolution and is particularly useful for structural elucidation through electron ionization (EI) mass spectra. A critical step in the GC-MS analysis of hydroxy fatty acids is derivatization to increase their volatility and thermal stability.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This approach has gained prominence for its high sensitivity, selectivity, and the ability to analyze compounds with minimal sample preparation, often avoiding derivatization.[6][7] LC-MS/MS, especially with techniques like multiple reaction monitoring (MRM), is ideal for targeted quantification in complex biological samples.[8][9][10]
Quantitative Data Summary
The following tables represent hypothetical quantitative data for the analysis of this compound in a biological matrix (e.g., plasma) using the described GC-MS and LC-MS/MS protocols.
Table 1: GC-MS Quantification of this compound
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Internal Standard | ¹³C₆-Palmitic Acid (example) |
| Derivatization Agent | BSTFA with 1% TMCS |
Table 2: LC-MS/MS Quantification of this compound
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Internal Standard | d₄-21-Hydroxyhenicosanoic Acid |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is adapted from established methods for the analysis of very long-chain and hydroxy fatty acids.[4][11]
1. Sample Preparation and Lipid Extraction
-
To 100 µL of plasma, add a known amount of internal standard.
-
Perform alkaline hydrolysis by adding 1 mL of 0.5 M NaOH in methanol (B129727) and heating at 80°C for 60 minutes to release esterified fatty acids.
-
Acidify the sample to a pH of ~3 using 6 M HCl.
-
Extract the fatty acids twice with 2 mL of hexane (B92381) or ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group and TMS esters of the carboxyl group.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and the internal standard.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on methods for the direct analysis of hydroxy fatty acids.[6][8]
1. Sample Preparation and Extraction
-
To 100 µL of plasma, add a known amount of internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. Optional Solid-Phase Extraction (SPE) for Cleaner Samples
-
For complex matrices, an SPE step can be incorporated after protein precipitation.[9][12]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample supernatant.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the hydroxy fatty acids with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described above.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B.
-
2-15 min: 20% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Re-equilibrate at 20% B.
-
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V.
-
Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be [M-H]⁻. The product ions will be specific fragments of this compound.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. CHEBI:79195 [ebi.ac.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Tandem Mass Spectrometry for Isomeric Hydroxy Fatty Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy fatty acids (HFAs) are a diverse class of lipids that play crucial roles in various physiological and pathological processes, including inflammation, signaling, and metabolic regulation. The specific biological activity of an HFA is often determined by the precise position of the hydroxyl group on the fatty acid backbone. Consequently, the ability to accurately identify and quantify HFA isomers is paramount for understanding their function and for the development of novel therapeutics. Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the structural similarity of HFA isomers presents a significant analytical challenge, often requiring specialized methodologies, including chromatographic separation and chemical derivatization, to achieve unambiguous identification and quantification.
These application notes provide detailed protocols for the analysis of isomeric hydroxy fatty acids using tandem mass spectrometry, with a focus on sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis.
Experimental Workflows and Principles
The general workflow for the analysis of isomeric hydroxy fatty acids involves several key steps, from sample extraction to data interpretation. The specific protocol can be adapted based on the sample matrix and the target analytes.
Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Very-Long-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs in tissues and plasma is a key biochemical marker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] Accurate and sensitive quantification of VLCFAs is crucial for the diagnosis and monitoring of these diseases. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful technique for the analysis of VLCFAs, offering high sensitivity and specificity.[2][3]
These application notes provide detailed protocols for the analysis of VLCFAs in biological samples using ESI-MS. The protocols cover sample preparation, including hydrolysis and extraction from plasma and fibroblasts, derivatization, and ESI-MS analysis. Additionally, quantitative data and a diagram of the VLCFA metabolic pathway are presented.
Quantitative Data Summary
The following tables summarize representative quantitative data for VLCFA levels in plasma from healthy controls and patients with X-linked adrenoleukodystrophy (X-ALD), as well as typical analytical performance metrics for LC-ESI-MS/MS methods.
Table 1: Plasma VLCFA Concentrations in Healthy Controls and X-ALD Patients
| Analyte | Healthy Control (nmol/L) | X-ALD Patients (nmol/L) | Fold Increase (Approx.) | Reference |
| C24:0 (Tetracosanoic acid) | 1.0 - 2.5 | 3.0 - 10.0 | 2 - 4 | [4] |
| C26:0 (Hexacosanoic acid) | 0.05 - 0.2 | 1.0 - 5.0 | 10 - 50 | [4] |
| C26:1 (Hexacosenoic acid) | Not typically elevated | Elevated | - | [1] |
| Ratio | ||||
| C24:0 / C22:0 | < 1.0 | > 1.2 | > 1.2 | [5] |
| C26:0 / C22:0 | < 0.02 | > 0.05 | > 2.5 | [5] |
Table 2: Typical Analytical Parameters for VLCFA Quantification by LC-ESI-MS/MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL | [6] |
| Linearity (r²) | > 0.99 | [6] |
| Recovery | 85 - 115% | |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: VLCFA Extraction and Analysis from Plasma
This protocol describes a common method for the hydrolysis, extraction, and derivatization of VLCFAs from plasma samples for LC-ESI-MS/MS analysis.[2]
Materials:
-
Plasma samples
-
Deuterated internal standards (e.g., D4-C22:0, D4-C24:0, D4-C26:0)
-
Toluene
-
37% Hydrochloric acid
-
Methanol
-
Oxalyl chloride
-
Methyl iodide
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass vial, add 100 µL of the deuterated internal standard solution in toluene.
-
Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.[5]
-
-
Hydrolysis:
-
Cap the vial tightly and heat at 90°C for 2 hours to hydrolyze the fatty acid esters.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 1.5 mL of hexane and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new glass tube.
-
Repeat the extraction with another 1.5 mL of hexane and combine the hexane layers.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
-
Derivatization (for positive ion mode ESI): [2]
-
To the dried extract, add 50 µL of 2M oxalyl chloride in dichloromethane.
-
Incubate at 65°C for 5 minutes, then dry under nitrogen.
-
Add 60 µL of dimethylaminoethanol and incubate for 5 minutes at room temperature.
-
Evaporate to dryness.
-
Add 100 µL of methyl iodide to dissolve the residue, forming the trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[2]
-
-
LC-ESI-MS/MS Analysis:
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., 100 µL of methanol).
-
Inject a suitable volume (e.g., 5-10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform analysis in positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
Protocol 2: VLCFA Extraction from Cultured Fibroblasts
This protocol outlines a method for extracting total lipids, including VLCFAs, from cultured fibroblasts.
Materials:
-
Cultured fibroblast cell pellet
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Water (LC-MS grade)
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cultured fibroblasts and pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex to induce phase separation.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for MS:
-
Dry the collected organic phase under a stream of nitrogen.
-
The dried lipid extract can then be subjected to hydrolysis and derivatization as described in Protocol 1, or directly analyzed for specific lipid classes containing VLCFAs.
-
Visualizations
VLCFA Metabolic Pathway in Peroxisomes
Caption: VLCFA metabolism and the defect in X-linked adrenoleukodystrophy.
Experimental Workflow for VLCFA Analysis
Caption: General experimental workflow for VLCFA analysis by LC-ESI-MS/MS.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Profiling of Long-Chain Fatty Acids (LCFAs) and Oxylipins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the high-throughput analysis of long-chain fatty acids (LCFAs) and their oxygenated metabolites, oxylipins. These molecules are crucial mediators in a vast array of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2][3] The protocols outlined below leverage modern analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve sensitive and comprehensive profiling of these lipid mediators in various biological matrices.[4][5]
Introduction
Long-chain fatty acids are not only essential components of cellular membranes and energy storage but also serve as precursors to a diverse class of signaling molecules known as oxylipins.[4][6] Oxylipins are generated through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), as well as non-enzymatic autoxidation.[1][3] These bioactive lipids are implicated in a wide range of biological processes, making their accurate quantification critical for understanding disease mechanisms and for the development of novel therapeutics.[2][7][8]
The analysis of LCFAs and oxylipins presents analytical challenges due to their low abundance, structural diversity, and the presence of numerous isomers.[1] High-throughput methods, such as the one described here, are essential for large-scale studies, including clinical and epidemiological research.[9][10] This application note details a robust workflow from sample preparation to data acquisition and analysis, enabling researchers to obtain comprehensive and reproducible results.
Signaling Pathways of LCFA and Oxylipin Biosynthesis
The biosynthesis of oxylipins from polyunsaturated fatty acids (PUFAs) is a complex network of enzymatic reactions. The three primary pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways convert PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) into a wide array of signaling molecules.[1][3]
Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis.
Experimental Workflow
A typical workflow for the high-throughput profiling of LCFAs and oxylipins involves several key stages: sample preparation, including extraction and purification; chromatographic separation; and mass spectrometric detection and quantification.
Caption: A generalized experimental workflow for LCFA and oxylipin profiling.
Experimental Protocols
The following protocols are generalized from established methods and should be optimized for specific applications and sample types.[4][11]
Materials and Reagents
-
Solvents: Methanol (B129727), acetonitrile, isopropanol, water (LC-MS grade)
-
Acids: Formic acid, acetic acid
-
Antioxidants: Butylated hydroxytoluene (BHT)
-
Internal Standards: A suite of deuterated LCFA and oxylipin standards
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges (e.g., Waters Oasis HLB or MAX)[4]
-
Homogenizer: For tissue samples
-
Centrifuge: Capable of refrigeration
-
Nitrogen Evaporator
-
UPLC/HPLC System
-
Tandem Mass Spectrometer
Sample Preparation
Sample preparation is a critical step to ensure the removal of interfering substances and the enrichment of the analytes of interest.[12][13]
-
Sample Homogenization (for tissue): Homogenize tissue samples in a suitable buffer containing an antioxidant like BHT to prevent auto-oxidation.[4]
-
Internal Standard Spiking: Add a cocktail of deuterated internal standards to all samples, blanks, and calibration standards to correct for extraction losses and matrix effects.[13]
-
Protein Precipitation: For plasma or serum, precipitate proteins by adding 3-4 volumes of cold methanol.[14] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.[4]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[4]
-
Elution: Elute the LCFAs and oxylipins with a high percentage of organic solvent (e.g., methanol or acetonitrile).[4]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% ethanol).[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of LCFAs and oxylipins.
-
Mobile Phases: Mobile phase A is typically water with a small amount of acid (e.g., 0.1% formic acid), and mobile phase B is an organic solvent mixture like acetonitrile/isopropanol with the same acid concentration.[11]
-
Gradient: A gradient elution is employed to separate the wide range of analytes based on their polarity.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of LCFAs and oxylipins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification due to its high selectivity and sensitivity.[4] For some LCFAs with poor fragmentation, Single Ion Reaction (SIR) mode may be used.[4]
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups. The following tables provide examples of how to structure quantitative results for LCFAs and oxylipins.
Table 1: Representative Long-Chain Fatty Acids and their Quantitation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |
| Linoleic Acid (LA) | 279.2 | 279.2 (SIR) | 8.5 | 0.5 ng/mL |
| Arachidonic Acid (AA) | 303.2 | 259.2 | 9.2 | 0.2 ng/mL |
| Eicosapentaenoic Acid (EPA) | 301.2 | 257.2 | 8.9 | 0.2 ng/mL |
| Docosahexaenoic Acid (DHA) | 327.2 | 283.2 | 9.8 | 0.3 ng/mL |
| Palmitic Acid | 255.2 | 255.2 (SIR) | 7.1 | 1.0 ng/mL |
| Stearic Acid | 283.3 | 283.3 (SIR) | 8.1 | 1.0 ng/mL |
| Oleic Acid | 281.2 | 281.2 (SIR) | 7.8 | 0.8 ng/mL |
Data presented are illustrative and will vary depending on the specific instrumentation and experimental conditions.
Table 2: Representative Oxylipins and their Quantitation
| Analyte | Pathway | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |
| Prostaglandin E2 (PGE2) | COX | 351.2 | 271.2 | 5.4 | 5 pg/mL |
| Thromboxane B2 (TXB2) | COX | 369.2 | 169.1 | 4.8 | 10 pg/mL |
| 5-HETE | 5-LOX | 319.2 | 115.1 | 6.7 | 2 pg/mL |
| 12-HETE | 12-LOX | 319.2 | 179.1 | 7.1 | 2 pg/mL |
| 15-HETE | 15-LOX | 319.2 | 219.2 | 6.9 | 2 pg/mL |
| Leukotriene B4 (LTB4) | 5-LOX | 335.2 | 195.1 | 6.2 | 8 pg/mL |
| 14,15-EET | CYP450 | 319.2 | 219.2 | 8.3 | 15 pg/mL |
Data presented are illustrative and will vary depending on the specific instrumentation and experimental conditions. Limits of quantification for oxylipins are often in the pg/mL range.[10]
Conclusion
The high-throughput profiling of LCFAs and oxylipins using LC-MS/MS is a powerful tool for investigating their roles in health and disease. The methods described in this application note provide a robust framework for obtaining high-quality, quantitative data from complex biological samples. Careful attention to sample preparation and the use of appropriate internal standards are crucial for achieving accurate and reproducible results. The comprehensive data generated by these methods will undoubtedly continue to advance our understanding of the complex signaling networks governed by these important lipid mediators.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - ProQuest [proquest.com]
- 2. Analytical Methods And Applications Of Lipidomics In Disease Research - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and high-throughput approach to quantify non-esterified oxylipins for epidemiological studies using online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Designing Lipid-Based Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-based drug delivery systems are at the forefront of pharmaceutical innovation, offering a versatile platform to enhance the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are particularly advantageous for improving the solubility and bioavailability of poorly water-soluble drugs.[1][2][3] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds make them ideal for various applications, including cancer therapy, gene delivery, and transdermal applications.[4][5][6][7] This document provides detailed application notes and experimental protocols for the design and characterization of these advanced drug delivery systems.
Applications of Lipid-Based Drug Delivery Systems
The versatility of lipid-based nanoparticles allows for their application across numerous therapeutic areas. Liposomes, being vesicular structures composed of lipid bilayers, can encapsulate both water-soluble drugs in their aqueous core and lipid-soluble drugs within the bilayer.[8] SLNs and NLCs, with their solid lipid matrix, are particularly effective for the controlled release of lipophilic drugs.[9][10]
Key Application Areas:
-
Oncology: Lipid nanoparticles can passively target tumor tissues through the enhanced permeability and retention (EPR) effect and can also be actively targeted by surface functionalization with ligands that bind to cancer cell receptors.[6]
-
Gene Therapy: Cationic lipids are used to form complexes with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells.
-
Transdermal Drug Delivery: The lipidic nature of these carriers enhances drug penetration through the skin, providing a non-invasive route of administration.[5]
-
Oral Drug Delivery: Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution and absorption in the gastrointestinal tract.[11]
Quantitative Data Summary
The physicochemical properties of lipid-based nanoparticles are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
| Formulation Type | Drug | Lipid(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposome (B1194612) | Doxorubicin | DOTAP, Cholesterol | 60-70 | - | ~81 | [12] |
| Liposome | Doum Extract | - | 261 - 482 | - | 70.41 - 83.90 | [13] |
| Liposome | Cefepime | PC, CH | ~100 | Varies | ~3 | [14] |
| Liposome | Fluorescein Sodium | Soybean phospholipids, Cholesterol, Chitosan (B1678972) | 202.6 | -34.8 | >95 | [15] |
| SLN | Ketoprofen | Compritol® 888 ATO | up to 250 | - | ~90 | [16] |
| SLN | Thymoquinone | - | 166.1 ± 10.96 | - | 71.60 ± 3.85 | [11] |
| SLN | Resveratrol | Compritol® 888 ATO, Gelucire® 50/13 | 191.1 ± 10.44 | - | 73.7 | [11] |
| NLC | Apomorphine | Cetyl palmitate, Squalene | 370 - 430 | 42 - 50 | >60 | [16] |
Table 1: Summary of Quantitative Data for Various Lipid-Based Drug Delivery Systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of lipid-based drug delivery systems.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes.[4][17]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)[12]
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform, Methanol)[18]
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Lipid Dissolution: Dissolve the lipids and the lipophilic drug in the organic solvent in a round-bottom flask. For hydrophilic drugs, they will be added at the hydration step.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[18]
-
Drying: Further dry the lipid film under a vacuum for several hours to remove any residual solvent.[18]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[18] This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[19]
Protocol 2: Solid Lipid Nanoparticle (SLN) Preparation by Hot Homogenization
This is a widely used method for producing SLNs, especially at a larger scale.[20]
Materials:
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Drug
-
Purified water
Procedure:
-
Lipid Melt: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid melt.
-
Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[21]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at the elevated temperature for several cycles (e.g., 3-5 cycles at 500-1500 bar).[20]
-
Cooling: Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.[21]
Protocol 3: Nanostructured Lipid Carrier (NLC) Preparation by Microemulsion Method
This technique is a low-energy method suitable for preparing NLCs.[22]
Materials:
-
Solid lipid
-
Liquid lipid (oil)
-
Surfactant
-
Co-surfactant
-
Drug
-
Purified water
Procedure:
-
Microemulsion Formation: Mix the solid lipid, liquid lipid, surfactant, and co-surfactant and heat to form a clear solution. Dissolve the drug in this mixture.
-
Aqueous Phase: Heat the purified water to the same temperature.
-
Emulsification: Add the aqueous phase to the lipid mixture with gentle stirring to form a thermodynamically stable and transparent microemulsion.[21]
-
NLC Formation: Disperse the hot microemulsion into cold water (2-3°C) under stirring.[21] The rapid cooling causes the lipids to precipitate, forming NLCs.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Caption: General experimental workflow for lipid nanoparticle formulation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mit.edu [web.mit.edu]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and characterization of liposomes encapsulating chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 20. japsonline.com [japsonline.com]
- 21. banglajol.info [banglajol.info]
- 22. Fabrication of Nanostructured Lipid Carriers (NLC)-Based Gels from Microemulsion Template for Delivery Through Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Long-Chain Fatty Acid Analysis
Welcome to the Technical Support Center for long-chain fatty acid (LCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during LCFA analysis.
Sample Preparation & Extraction
| Question | Possible Causes | Solutions & Recommendations |
| Why is my LCFA recovery low after extraction? | 1. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the sample matrix.[1] 2. Incomplete Phase Separation: Contamination of the organic layer with the aqueous phase can lead to loss of LCFAs.[1] 3. Insufficient Extraction: A single extraction step may not be enough for complete recovery.[1] 4. Matrix Effects: Complex biological matrices can interfere with the extraction process.[1] | 1. Optimize Solvent System: For high-fat samples, consider less polar solvents. The Folch and Bligh & Dyer methods (chloroform/methanol (B129727) mixture) are standard for plasma and tissues.[1][2] A methyl-tert-butyl ether (MTBE) method has also shown comparable efficiency.[1][3] 2. Ensure Clean Phase Separation: Centrifugation can help achieve a clear separation between the organic and aqueous layers.[1] 3. Perform a Second Extraction: Extracting the aqueous phase a second time can significantly improve recovery rates.[1] 4. Assess Matrix Effects: Compare the internal standard's signal in a neat solvent versus the sample matrix extract. If significant effects are observed, consider further cleanup with solid-phase extraction (SPE).[1][4] |
| How can I minimize contamination with exogenous fatty acids during sample preparation? | 1. Contaminants from Lab Consumables: Plastic tubes, pipette tips, and even glassware can introduce foreign fatty acids.[5] 2. Impurities in Solvents: Solvents may contain trace amounts of fatty acids.[5] | 1. Pre-treat Glassware: Washing glassware with methanol can effectively reduce FFA contaminants.[5] 2. Use High-Purity Solvents: Utilize high-purity organic solvents to minimize background contamination.[5] 3. Run Blanks: Always include procedural blanks to identify and quantify background contamination. |
Derivatization (for GC-MS Analysis)
| Question | Possible Causes | Solutions & Recommendations |
| My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve it? | 1. Presence of Water: Water can interfere with the esterification reaction.[6][7][8] 2. Degraded Reagents: Derivatization reagents can degrade over time, especially if not stored properly.[6][7] 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[7] | 1. Ensure Sample is Dry: Dry the sample extract completely, for instance, under a gentle stream of nitrogen, before adding the derivatization reagent.[6][8] 2. Use Fresh Reagents: Use high-quality, fresh derivatization reagents and adhere to storage recommendations.[7] 3. Optimize Reaction Time and Temperature: To determine the optimal derivatization time, analyze aliquots at different time points until the peak area of the FAMEs no longer increases.[7] Common conditions include heating at 60°C for 5-10 minutes or at 80°C for 2 hours, depending on the reagent.[6][7] |
| I'm observing artifact peaks in my GC-MS chromatogram after derivatization. What could be the cause? | 1. Reagent Byproducts: Some derivatization reagents can produce byproducts that are visible in the chromatogram.[9] 2. Side Reactions: Strong acid catalysts like BF3 can sometimes cause changes in the structure of unsaturated fatty acids.[10] | 1. Prepare a Reagent Blank: Always run a blank containing only the derivatization reagent and solvent to identify any reagent-related artifacts.[7] 2. Choose an Appropriate Reagent: For polyunsaturated fatty acids, consider milder derivatization methods if you suspect structural changes are occurring.[10] |
Chromatography & Mass Spectrometry
| Question | Possible Causes | Solutions & Recommendations |
| I am having trouble separating cis and trans isomers of LCFAs in my GC analysis. | Inadequate Column Polarity: The GC column stationary phase is not polar enough to resolve these isomers. | Use a Highly Polar Column: For separating cis and trans isomers, a biscyanopropyl stationary phase is recommended. On these columns, trans isomers typically elute before cis isomers.[11] |
| My LC-MS sensitivity for LCFAs is low. | 1. Poor Ionization Efficiency: In positive ion mode, LCFAs can readily lose water, impacting sensitivity. The carboxyl group also leads to poor ionization efficiency in direct analysis.[12] 2. Suboptimal Mobile Phase: Acidic modifiers in the mobile phase can promote water loss in the MS source. | 1. Use Negative Ion Mode: Acquiring MS data in negative ion mode is more suitable for fatty acid analysis as water loss is not as favorable. 2. Optimize Mobile Phase: Consider using a mobile phase with a neutral pH, such as one containing ammonium (B1175870) formate, for negative mode analysis. 3. Consider Derivatization: Chemical derivatization can introduce easily ionizable groups to enhance ionization efficiency and improve sensitivity in LC-MS.[12] |
| I'm seeing peak tailing for my free fatty acids in GC-MS. | High Polarity of Free Fatty Acids: The polar carboxyl group of underivatized fatty acids can interact with active sites in the GC system, leading to poor peak shape.[7] | Derivatize to FAMEs: Converting fatty acids to their methyl esters reduces polarity and minimizes hydrogen bonding, resulting in improved peak shape.[7] |
Frequently Asked Questions (FAQs)
General
-
What are long-chain fatty acids (LCFAs)? Long-chain fatty acids are carboxylic acids with a hydrocarbon chain of 14 to 24 carbon atoms.[13][14] They are fundamental components of lipids and play crucial roles in energy storage, cell membrane structure, and signaling pathways.[13][15]
-
What are the main challenges in LCFA analysis? The primary challenges stem from their structural diversity (varying chain lengths, number and position of double bonds, and cis/trans isomerism), the complexity of biological samples where they are found, and the wide range of concentrations, from millimolar to femtomolar levels.[15]
Methodology
-
Why is derivatization necessary for GC analysis of LCFAs? Derivatization, typically to fatty acid methyl esters (FAMEs), is performed to increase the volatility and thermal stability of LCFAs.[16] This reduces their polarity, which in turn improves peak shape and allows for better separation on the GC column.[7]
-
Can I analyze LCFAs with LC-MS without derivatization? Yes, LC-MS can be used for the direct analysis of free fatty acids, which avoids the time-consuming derivatization step.[17] However, challenges with ionization efficiency may arise, and method optimization, such as using negative ion mode and appropriate mobile phases, is crucial for good sensitivity.
-
What is the difference between analyzing total fatty acids and free fatty acids? Total fatty acid analysis measures all fatty acids present in a sample, including those esterified in complex lipids like triglycerides and phospholipids. This requires a hydrolysis step (saponification) to release the fatty acids before derivatization. Free fatty acid analysis, on the other hand, quantifies only the fatty acids that are not esterified.
Experimental Protocols
Protocol 1: Total Long-Chain Fatty Acid Extraction from Plasma (Folch Method)
This protocol is a standard method for extracting total lipids from plasma samples.
-
Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.
-
Homogenization: Add 2 mL of methanol and 3.9 mL of chloroform (B151607). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the layers.[18]
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for saponification and derivatization.
Protocol 2: Derivatization of LCFAs to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This is a common method for preparing FAMEs for GC analysis.
-
Reagent Preparation: Use a 12-14% BF3-methanol solution.
-
Reaction: Add 2 mL of the BF3-methanol reagent to the dried lipid extract (from Protocol 1).
-
Incubation: Seal the vessel and heat at 60°C for 5-10 minutes.[7]
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Shake the vessel vigorously to extract the FAMEs into the hexane layer.[7]
-
Collection: Allow the layers to separate, then carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[7]
Data Presentation
Table 1: Comparison of LCFA Derivatization Methods for GC-MS
| Derivatization Method | Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Methylation | Boron Trifluoride (BF3) in Methanol | 60-100°C for 5-30 min | Widely used, effective for esterification and transesterification. | Can cause alterations in polyunsaturated fatty acids.[10] |
| Acid-Catalyzed Methylation | HCl or H₂SO₄ in Methanol | 80°C for 2 hours | Readily available reagents. | Can be a slower reaction compared to others.[19] |
| Alkylation | (Trimethylsilyl)diazomethane (TMS-DM) | 50°C for 10 min | High recovery rates, less variation.[20] | More expensive, reagent is toxic.[20] |
| Alkylation | Diazomethane | Room temperature, instantaneous | Fast and clean reaction.[10] | Toxic and potentially explosive.[10] Methylates all acidic protons.[9] |
Table 2: Performance Characteristics of LC-MS Platforms for LCFA Analysis
| Platform | Sensitivity (LOD) | Dynamic Range | Throughput | Key Strengths |
| Triple Quadrupole (QqQ) | pg/mL range | 10³ - 10⁴ | High | Cost-effective, high quantitative precision in MRM mode.[21] |
| Quadrupole Time-of-Flight (Q-TOF) | Sub-ng/mL | 10⁴ - 10⁵ | Medium | High mass accuracy for structural confirmation. |
| Orbitrap | Sub-pg/mL | > 10⁵ | Medium-High | High resolution for resolving complex mixtures and identifying unknowns. |
Visualizations
Caption: General experimental workflow for LCFA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. gcms.cz [gcms.cz]
- 10. weber.hu [weber.hu]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 13. Long-chain Fatty Acid Analysis - CD BioGlyco [bioglyco.com]
- 14. What Are Long-Chain Fatty Acids? A Beginner’s Guide - Creative Proteomics Blog [creative-proteomics.com]
- 15. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 16. gcms.cz [gcms.cz]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Long-Chain Fatty Acid (LCFA) Detection in Complex Matrices
Welcome to the technical support center for improving the sensitivity of Long-Chain Fatty Acid (LCFA) detection in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in LCFA analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of LCFAs in complex matrices like plasma or tissue homogenates often challenging?
A1: The detection of LCFAs in complex matrices is challenging due to two primary factors:
-
Poor Ionization Efficiency: LCFAs are inherently nonpolar molecules with a carboxylic acid group that does not ionize efficiently in typical electrospray ionization (ESI) mass spectrometry (MS) sources, especially in negative ion mode.[1][2] This leads to low signal intensity and poor sensitivity.
-
Matrix Effects: Complex biological samples contain a multitude of endogenous compounds (e.g., phospholipids, salts, proteins) that can co-elute with the LCFAs during liquid chromatography (LC).[3][4][5] These co-eluting matrix components can interfere with the ionization of the target LCFAs, leading to signal suppression or enhancement, which compromises the accuracy and reproducibility of the results.[6][7]
Q2: What is the most effective general strategy to improve the sensitivity of LCFA detection by LC-MS?
A2: Chemical derivatization is a widely used and highly effective strategy to enhance the sensitivity of LCFA detection.[1][2] This process involves chemically modifying the carboxylic acid group of the LCFA to introduce a more readily ionizable moiety. This "charge-tagging" or "charge-reversal" derivatization allows for analysis in positive ion mode, which is often more sensitive and specific.[1][2] Derivatization can also improve chromatographic separation.[1][8]
Q3: Should I use positive or negative ion mode for LC-MS analysis of LCFAs?
A3: While underivatized LCFAs are typically analyzed in negative ion mode due to the presence of the carboxylic acid group, this approach can suffer from low sensitivity and in-source water loss.[9] For underivatized LCFAs, acquiring MS data in negative mode is fundamentally more appropriate as water loss is not thermodynamically favorable.[9] However, for derivatized LCFAs, positive ion mode is generally preferred as the derivatization agents are designed to carry a permanent positive charge or be easily protonated, leading to significantly improved sensitivity.[1][10]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for LCFAs
Possible Causes:
-
Suboptimal LC-MS method parameters.
-
Inefficient extraction from the sample matrix.
-
Analyte degradation during sample preparation.
Troubleshooting Steps:
-
Implement Derivatization: If not already in use, consider a derivatization strategy. This is the most impactful step to boost signal intensity.
-
Optimize MS Parameters:
-
Ensure the mass spectrometer is tuned and calibrated.
-
For derivatized LCFAs, optimize parameters in positive ion mode.
-
For underivatized LCFAs, optimize parameters in negative ion mode.[9]
-
Develop a Multiple Reaction Monitoring (MRM) method for targeted analysis, which significantly improves sensitivity and selectivity.[11][12]
-
-
Enhance Extraction Efficiency:
-
Evaluate your extraction solvent system. A common method for free fatty acid extraction involves homogenization in a mixture like ice-cold acetonitrile (B52724).[13]
-
Consider solid-phase extraction (SPE) for cleaner extracts and to concentrate the analytes.[11]
-
-
Prevent Analyte Degradation:
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Causes:
-
Inconsistent sample preparation.
-
Lack of an appropriate internal standard.
Troubleshooting Steps:
-
Assess and Mitigate Matrix Effects:
-
Standardize Sample Preparation:
-
Ensure consistent volumes and concentrations of all reagents.
-
Automate liquid handling steps where possible to reduce human error.
-
-
Implement Appropriate Internal Standards:
-
The use of stable isotope-labeled internal standards (SIL-IS) is the most recognized technique to correct for matrix effects and variations in extraction recovery.[6]
-
If SIL-IS are unavailable, use a close structural analog that is not present in the sample.
-
Experimental Protocols
Protocol 1: General Workflow for LCFA Extraction and Derivatization
This protocol outlines a general procedure for the extraction of free fatty acids from a biological matrix followed by derivatization.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a mix of stable isotope-labeled LCFAs)
-
Derivatization reagent (e.g., 2-picolylamine)
-
Coupling agent (e.g., EDC) and catalyst (e.g., HOAt)
-
Quenching solution (e.g., 10% formic acid)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the derivatization solution containing the derivatization reagent, coupling agent, and catalyst.
-
Incubate at a specific temperature and time (e.g., 20°C for 30 minutes), which should be optimized for the specific reagent used.[13]
-
Add the quenching solution to stop the reaction.[13]
-
-
Final Sample Preparation for LC-MS:
-
Evaporate the sample to dryness again.
-
Reconstitute the final sample in the LC mobile phase starting condition (e.g., ACN/water mixture) before injection into the LC-MS system.[13]
-
Data Presentation
Table 1: Comparison of Derivatization Reagents for LCFA Analysis
| Derivatization Reagent | Ionization Mode | Reported Sensitivity Improvement | Reference |
| 2-picolylamine (2-PA) | Positive ESI | Enables detection in the low femtomole range.[1] | Li et al. (2011)[10] |
| 3-picolylamine (3-PA) | Positive ESI | Provides enhanced sensitivity and selectivity.[1] | Li et al. (2011)[1] |
| 5-(diisopropylamino)amylamine (DIAAA) | Positive ESI | 2000-fold increase in sensitivity compared to no derivatization.[1] | Han et al. (2018)[1] |
| 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Positive ESI | Enhanced detection sensitivity and improved separation.[1] | Feng et al. (2022)[1][13] |
Visualizations
Caption: Workflow for sensitive LCFA detection.
Caption: Troubleshooting low LCFA signal.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Improved LC-MS method for the determination of fatty acids in red blood cells by LC-orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 13. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of lipids.
Troubleshooting Guides
Issue: Low and inconsistent signal intensity for lipid analytes across replicates.
This is a classic sign of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[1][2] In lipidomics, phospholipids (B1166683) are often the primary cause of this interference, especially when using electrospray ionization (ESI).[1][3]
Immediate Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where their impact on analyte ionization is minimized.[1][4] However, ensure that the analyte concentration remains above the instrument's limit of detection.
-
Chromatographic Optimization: Modifying the LC method can help separate the target lipids from the matrix components that are causing ion suppression.[1] Consider the following adjustments:
-
Gradient Modification: Alter the gradient profile to improve the resolution between your analytes and interfering compounds.
-
Mobile Phase Adjustment: Changing the mobile phase composition or additives can alter the retention times of both analytes and matrix components.[5] For comprehensive lipid analysis, using different mobile phase modifiers for positive and negative ionization modes can yield optimal results.[6]
-
Column Selection: Employing a different type of column, such as a UPLC or a core-shell column, can provide better separation efficiency.[7][8]
-
In-depth Solutions:
If the immediate steps do not resolve the issue, a more thorough approach to sample preparation is necessary. The goal is to remove the interfering matrix components, primarily phospholipids, before LC-MS analysis.
-
Solid Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[9] Various SPE sorbents can be used to effectively remove matrix components while retaining the lipids of interest.[7]
-
Reverse-Phase SPE: Retains non-polar compounds, allowing polar interferences to be washed away.
-
Ion-Exchange SPE: Separates compounds based on their charge.
-
Mixed-Mode SPE: Combines reverse-phase and ion-exchange mechanisms for enhanced selectivity and cleaner extracts.[7]
-
-
Phospholipid Removal Products: Several commercially available products are specifically designed to deplete phospholipids from biological samples.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. While it can produce clean extracts, analyte recovery, especially for more polar lipids, can be a concern.[7][14]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS analysis of lipids?
The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][15][16] In lipid analysis of biological samples, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][3][17]
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1][18] The percentage difference in the signal provides a measure of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][4] A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.
Q3: What are the best practices for sample preparation to minimize matrix effects in lipidomics?
A robust sample preparation protocol is crucial for mitigating matrix effects. Here are some effective strategies:
-
Protein Precipitation (PPT): While a simple and common first step, PPT alone is often insufficient and can result in significant matrix effects from remaining components like phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but optimization is needed to ensure good recovery of all lipids of interest.[7][14]
-
Solid Phase Extraction (SPE): Highly effective for removing interfering substances. Mixed-mode SPE sorbents often yield the cleanest extracts.[7]
-
Phospholipid Depletion: Using specialized products like HybridSPE® or Captiva EMR—Lipid can selectively remove phospholipids, a major source of interference.[3][10][13] Combining different sample preparation techniques, such as PPT followed by SPE, can also lead to superior sample cleanup.[7]
Q4: How do internal standards help in overcoming matrix effects?
Internal standards are essential for accurate and reliable quantification in lipidomics.[19] They are compounds added to a sample at a known concentration before analysis.[19]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[20] They are chemically identical to the analytes of interest but have a different mass due to isotopic labeling (e.g., with ¹³C or ²H). They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[9]
-
Odd-Chain Internal Standards: These are lipids with an odd number of carbons in their fatty acid chains, which are not naturally abundant in most biological samples. They can be used as an alternative when SIL standards are not available.[19]
By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be normalized.[9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | Good | High |
| Liquid-Liquid Extraction (LLE) | High | Variable (can be low for polar analytes)[7] | Medium |
| Solid Phase Extraction (SPE) - Reversed Phase | Medium to High | Good | Medium |
| Solid Phase Extraction (SPE) - Mixed Mode | Very High[7] | Good | Medium |
| Phospholipid Removal Plates (e.g., HybridSPE) | Very High[3][10] | Excellent | High |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for a lipid analyte in a given matrix.
Materials:
-
Analyte stock solution of known concentration
-
Blank matrix (e.g., plasma, serum from a source known to be free of the analyte)
-
All solvents and reagents used in the extraction procedure
-
LC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the final reconstitution solvent to achieve the desired final concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
Objective: To remove interfering matrix components from a lipid extract.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)[1]
-
Sample lysate or extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample onto the SPE cartridge.[1]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.
Note: This is a generalized protocol. The specific sorbent and solvents should be optimized for your lipids of interest.
Visualizations
Caption: Troubleshooting workflow for addressing suspected matrix effects.
Caption: A typical experimental workflow for solid phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 21-Hydroxyhenicosanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 21-hydroxyhenicosanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to 2 weeks), it is recommended to store this compound as a solid in a tightly sealed vial at 2-8°C, protected from light. If it is in solution, use an inert solvent like anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), purge with an inert gas (argon or nitrogen), and store at -20°C.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen) to minimize oxidation. It is crucial to prevent repeated freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving this compound for storage?
High-purity anhydrous solvents such as ethanol, methanol, or DMSO are suitable for dissolving this compound. It is critical to use solvents with low water content to prevent hydrolysis. For storage in solution, always purge the vial with an inert gas before sealing.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The terminal hydroxyl group and the carboxylic acid group are susceptible to oxidative stress. Factors that can accelerate degradation include exposure to oxygen, light, high temperatures, and the presence of metal ions.
Q5: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect the parent compound and any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample degradation due to oxidation or hydrolysis. | Prepare fresh samples and re-analyze. Ensure proper storage conditions (inert atmosphere, low temperature). Check the purity of the solvent. |
| Loss of compound potency or activity | Degradation of the parent compound. | Perform a stability study to determine the degradation rate under your experimental conditions. Re-qualify the material using a fresh standard. |
| Phase separation or precipitation in solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the concentration used. Store solutions in tightly sealed vials to prevent solvent evaporation. |
| Discoloration of the solid compound | Oxidation or contamination. | Discard the sample if discoloration is observed. Review handling and storage procedures to prevent future occurrences. |
Stability Data
The following tables provide hypothetical stability data for this compound under various storage conditions. This data is intended for illustrative purposes to guide experimental design.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Purity (%) |
| 2-8°C, under air | 1 month | 98.5 |
| 2-8°C, under Argon | 1 month | 99.5 |
| -20°C, under air | 6 months | 97.0 |
| -20°C, under Argon | 6 months | 99.2 |
| -80°C, under Argon | 12 months | 99.8 |
Table 2: Stability of this compound in Solution (1 mg/mL in Ethanol)
| Storage Condition | Duration | Purity (%) |
| 2-8°C, under air | 1 week | 95.0 |
| 2-8°C, under Argon | 1 week | 98.0 |
| -20°C, under air | 1 month | 94.5 |
| -20°C, under Argon | 1 month | 98.8 |
| -80°C, under Argon | 6 months | 99.5 |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mg of solid this compound in a vial and heat at 105°C for 24 hours.
-
Photostability: Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
Control Sample: Prepare a solution of this compound (1 mg/mL in methanol) and store at -20°C.
3. Analysis:
-
Analyze all samples by a validated stability-indicating LC-MS method.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Detection: Mass Spectrometry (ESI negative mode)
-
Quantify the parent peak and any degradation products. Calculate the percentage of degradation.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: A potential oxidative degradation pathway for this compound.
Technical Support Center: Method Validation for Quantitative Analysis of Organic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation process for the quantitative analysis of organic acids.
Frequently Asked Questions (FAQs)
Q1: What are the core parameters for validating a quantitative analytical method for organic acids?
A1: According to ICH guidelines, the core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.[1][3]
Q2: What is the difference between specificity and selectivity in the context of organic acid analysis?
A2: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4] Selectivity is a broader term that refers to the method's ability to differentiate and quantify multiple analytes within a sample.[4][5] For a method to be considered specific, it must be able to produce a response for a single analyte only.[6]
Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A3: The Limit of Detection (LOD) is the lowest concentration of an analyte that the method can reliably detect, but not necessarily quantify with acceptable accuracy and precision.[7] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[7][8] Common methods for determining LOD and LOQ include:
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[7][8]
-
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of blank measurements and the slope of the calibration curve.[7]
Q4: What are the acceptance criteria for linearity?
A4: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[10] A common acceptance criterion for linearity is a coefficient of determination (R²) of ≥ 0.99.[11]
Q5: What is robustness testing and why is it important?
A5: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of the method's reliability during normal usage.[1] Examples of parameters to vary include mobile phase pH, column temperature, and flow rate in HPLC methods.[12] This testing is crucial to ensure the method is reliable under routine operating conditions where minor variations can occur.[1]
Troubleshooting Guides
HPLC and LC-MS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Detector lamp is off. | Ensure the detector lamp is turned on. |
| Mobile phase flow is interrupted or obstructed. | Check the mobile phase reservoirs to ensure they are not empty. Verify that there are no leaks in the system. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible.[13] | |
| Column overloading. | Decrease the injection volume.[13] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Reduce the mobile phase pH to minimize interactions with silanols.[14] |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[13][14] | |
| Column void. | A void in the column can cause peak tailing. Backflushing the column may help, but replacement is often necessary.[14] | |
| Fluctuating Retention Times | Poor temperature control. | Use a column oven to maintain a consistent temperature.[13] |
| Inconsistent mobile phase composition. | If using a gradient mixer, ensure it is functioning correctly. Consider hand-mixing the mobile phase to rule out mixer issues.[13][15] | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump to remove any trapped air.[13] | |
| High Backpressure | Plugged column frit or guard column. | Back-flush the column. If the pressure remains high, replace the frit or the guard column.[14] |
| Column contamination. | Wash the column with a series of strong solvents.[14] | |
| Obstruction in the system tubing or injector. | Disconnect the column and check the pressure of the system without it to isolate the source of the blockage. |
GC-MS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the injection port liner or column. | Use a deactivated liner and ensure the column is properly conditioned. Consider using a stable isotope internal standard to monitor for analyte degradation.[16] |
| Inefficient derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Include a derivatized standard to assess the completion of the reaction. | |
| Low Sensitivity | Leaks in the system. | Check for leaks at the injection port, column fittings, and mass spectrometer interface. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Inefficient extraction. | Optimize the extraction procedure to ensure efficient recovery of organic acids from the sample matrix. Use of an appropriate internal standard is recommended.[16] | |
| Variable Results | Inconsistent sample derivatization. | Ensure consistent and complete derivatization for all samples and standards. |
| Sample instability. | Analyze samples as soon as possible after preparation. If storage is necessary, freeze samples at -70°C to minimize degradation.[16] | |
| Non-linear detector response. | Calibrate the detector over the expected concentration range of the samples. Some compounds, like orotic acid, may exhibit non-linear responses.[16] |
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Linearity (Coefficient of Determination, R²) | ≥ 0.99 | [11] |
| Accuracy (% Recovery) | Typically 80-120% (may vary based on concentration) | [17] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15% | [2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | [8] |
Table 2: Example LOD and LOQ for Organic Acids
| Organic Acid | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Acetic Acid | 1 µmol/L | 5 µmol/L | [11] |
| Propionic Acid | 7.5 µmol/L | 25 µmol/L | [11] |
| Butyric Acid | 7.5 µmol/L | 25 µmol/L | [11] |
| Methylsuccinic Acid | 0.50 µM | - | [17] |
Experimental Protocols
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of potential interfering substances.
Methodology:
-
Analyze a blank sample matrix to assess for any interfering peaks at the retention time of the organic acid analytes.
-
Spike the blank matrix with known concentrations of potentially interfering substances (e.g., related organic acids, degradation products, formulation excipients).
-
Analyze the spiked samples to determine if the presence of these substances affects the quantification of the target organic acids.
-
If analyzing a complex mixture, ensure that the chromatographic method provides sufficient resolution between all analytes of interest.[5]
Linearity and Range
Objective: To establish the relationship between the analyte concentration and the method's response over a defined range.[2]
Methodology:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
-
Analyze each calibration standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery for each sample by comparing the measured concentration to the nominal concentration.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Methodology:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations (low, medium, high) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts, and/or on different instruments.
-
Calculate the relative standard deviation (%RSD) for the measurements at each concentration level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Methodology (Signal-to-Noise Approach):
-
Prepare a series of diluted solutions of the analyte.
-
Analyze these solutions and a blank sample.
-
Determine the concentration at which the analyte signal is consistently three times the noise level (LOD).
-
Determine the concentration at which the analyte signal is consistently ten times the noise level (LOQ).[8]
Robustness
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[12]
Methodology:
-
Identify critical method parameters that could potentially vary during routine use (e.g., for HPLC: mobile phase pH, column temperature, flow rate, organic modifier percentage).[12][18]
-
Deliberately vary each parameter within a small, predefined range (e.g., pH ± 0.2 units, temperature ± 5°C).
-
Analyze a standard solution under each of the modified conditions.
-
Assess the impact of these changes on the analytical results (e.g., retention time, peak area, resolution).
Visualizations
Caption: A workflow diagram illustrating the key stages of analytical method validation.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 5. Selectivity and specificity: Significance and symbolism [wisdomlib.org]
- 6. scribd.com [scribd.com]
- 7. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Linearity in Laboratory Testing | CLSI [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. metbio.net [metbio.net]
- 17. mdpi.com [mdpi.com]
- 18. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
Technical Support Center: GC-MS Analysis of Hydroxylated Fatty Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of hydroxylated fatty acids in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of hydroxylated fatty acids?
A1: Direct analysis of free fatty acids, especially those with hydroxyl groups, is challenging due to their low volatility and the tendency of the polar carboxyl and hydroxyl groups to interact with the stationary phase of the GC column. This interaction can lead to poor peak shape, including tailing, and inaccurate quantification.[1] Derivatization converts these polar functional groups into more volatile and less polar derivatives, making them suitable for GC analysis.[2]
Q2: What are the most common derivatization methods for hydroxylated fatty acids?
A2: The two most common derivatization approaches for hydroxylated fatty acids are:
-
Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to a methyl ester (FAME) using reagents like BF3-methanol or an acid/base-catalyzed reaction.[1][2] Subsequently, the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Silylation of both functional groups: A single-step approach where a strong silylating agent like BSTFA with TMCS is used to derivatize both the carboxylic acid and the hydroxyl group simultaneously, forming TMS esters and TMS ethers.[1]
Q3: Which GC column is best for separating hydroxylated fatty acid isomers?
A3: The choice of GC column is critical for achieving good resolution of hydroxylated fatty acid isomers. Highly polar "wax" columns or cyanopropyl stationary phases are generally recommended.[3]
-
Highly Polar Columns (e.g., HP-88, SP-2560, Rt-2560): These columns provide excellent separation of positional and geometric isomers of fatty acid methyl esters.[3][4] The Rt-2560 column, for instance, is effective in resolving cis and trans isomers.[4]
-
Mid-Polar Columns (e.g., DB-23): These columns also offer good separation for complex FAME mixtures and can achieve some separation of cis/trans isomers.[3] For highly complex mixtures of isomers, a longer column (e.g., 100m) can provide enhanced resolution.[4]
Q4: What are the typical GC-MS parameters for analyzing derivatized hydroxylated fatty acids?
A4: While the optimal parameters depend on the specific analytes and the GC-MS system, a general starting point would be:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 50-100°C, followed by a ramp of 4-25°C/min to a final temperature of 230-250°C, with a hold time at the end.[3]
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of hydroxylated fatty acids.
Problem: Poor Peak Shape (Tailing Peaks)
Q: My chromatogram shows significant peak tailing for my hydroxylated fatty acid derivatives. What could be the cause and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. The underlying reason is often that a portion of the analyte molecules is retained longer than the main peak.
-
Possible Cause 1: Incomplete Derivatization.
-
Troubleshooting: Free carboxyl or hydroxyl groups are highly active and can interact with the column, causing tailing. Ensure your derivatization reaction has gone to completion. You can try optimizing the reaction time, temperature, or the amount of derivatizing reagent.[1] For silylation, ensure your sample and reagents are anhydrous, as moisture can deactivate the silylating agent.[1]
-
-
Possible Cause 2: Active Sites in the GC System.
-
Troubleshooting: Active sites in the injector liner, the first few centimeters of the column, or connections can cause polar analytes to tail.
-
Inlet Liner: Use a fresh, deactivated (silanized) inlet liner.
-
Column Contamination: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues.
-
Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, creating active sites. Replacing the column may be necessary.
-
-
-
Possible Cause 3: Improper Column Installation.
-
Troubleshooting: A poor column cut can create active sites and turbulence. Ensure the column is cut cleanly and squarely. Also, verify that the column is installed at the correct depth in both the injector and the detector.
-
Problem: Poor Resolution or Co-eluting Peaks
Q: I am unable to separate the isomers of my hydroxylated fatty acids. What can I do to improve the resolution?
A: Improving the separation of closely eluting isomers often requires optimization of the chromatographic conditions.
-
Possible Cause 1: Suboptimal GC Column.
-
Troubleshooting: The choice of stationary phase is the most critical factor for resolution. For isomeric separation of hydroxylated fatty acids (as FAMEs/TMS ethers), a highly polar column (e.g., a highly substituted cyanopropylsiloxane phase like SP-2560 or HP-88) is generally required.[3][5] If you are using a less polar column, switching to a more polar one will likely improve resolution.
-
-
Possible Cause 2: Inadequate Column Length.
-
Troubleshooting: Increasing the column length enhances the number of theoretical plates and can improve the separation of closely eluting compounds. Consider using a longer column (e.g., 60m or 100m) if you are currently using a shorter one (e.g., 30m).
-
-
Possible Cause 3: Unoptimized Oven Temperature Program.
-
Troubleshooting: A slower temperature ramp rate can improve the separation of isomers. Try reducing the ramp rate (e.g., from 10°C/min to 5°C/min or even lower) in the region of the chromatogram where your target analytes elute.
-
-
Possible Cause 4: High Carrier Gas Flow Rate.
-
Troubleshooting: While a higher flow rate can shorten analysis time, it can also reduce resolution. Ensure your carrier gas flow rate is optimal for your column dimensions.
-
Problem: Low or No Signal
Q: I am not seeing any peaks for my hydroxylated fatty acids, or the signal is very weak. What should I check?
A: The absence of peaks or a weak signal can be due to issues with sample preparation, injection, or the instrument itself.
-
Possible Cause 1: Derivatization Failure.
-
Troubleshooting: Verify that your derivatization was successful. As mentioned earlier, moisture can be a significant issue for silylation reagents.[1] Also, ensure the reagents have not expired.
-
-
Possible Cause 2: Sample Degradation.
-
Troubleshooting: Hydroxylated fatty acids can be thermally labile. Check the injector temperature; an excessively high temperature can cause the derivatives to degrade.
-
-
Possible Cause 3: Leaks in the GC-MS System.
-
Troubleshooting: A leak in the system can lead to a loss of sample and a decrease in sensitivity. Check for leaks at the injector septum, column connections, and other fittings.
-
-
Possible Cause 4: MS Detector Issues.
-
Troubleshooting: Ensure the mass spectrometer is tuned correctly and that the detector is functioning properly. Check the tune report for any anomalies.
-
Data Presentation
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Target Functional Group(s) | Reagents | Typical Conditions | Advantages | Disadvantages |
| Esterification (FAMEs) | Carboxylic Acid | BF3-Methanol or HCl-Methanol | 60-100°C for 10-60 min | Selective for carboxylic acids, produces clean mass spectra.[1] | Does not derivatize hydroxyl groups; requires a second step for hydroxylated fatty acids. |
| Silylation (TMS derivatives) | Carboxylic Acid & Hydroxyl | BSTFA + 1% TMCS or MSTFA | 60-80°C for 30-60 min | Derivatizes both carboxyl and hydroxyl groups in a single step.[1] | Reagents are moisture-sensitive; can lead to more complex mass spectra.[1] |
Table 2: GC Column Selection Guide for Hydroxylated Fatty Acid Methyl Esters (FAMEs)
| Column Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| DB-Wax / HP-INNOWax | High | 30m x 0.25mm x 0.25µm | Good for general FAME analysis, but may not resolve all cis/trans isomers.[3] |
| DB-23 | Mid-High | 60m x 0.25mm x 0.15µm | Provides excellent separation for complex FAME mixtures and some cis/trans isomer separation.[3] |
| HP-88 / SP-2560 | Very High | 100m x 0.25mm x 0.20µm | Preferred for detailed separation of cis/trans and positional isomers.[3][4] |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)
This protocol is adapted for the derivatization of hydroxylated fatty acids.
1. Esterification to Fatty Acid Methyl Esters (FAMEs)
-
To a dried lipid extract (containing approximately 1 mg of fatty acids), add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[1]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
2. Silylation of Hydroxyl Groups
-
To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent like acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Single-Step Silylation
This protocol derivatizes both the carboxylic acid and hydroxyl groups simultaneously.
-
To a dried lipid extract (containing approximately 1 mg of fatty acids), add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine or acetonitrile.[1]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for hydroxylated fatty acid analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. mdpi.com [mdpi.com]
dealing with coeluting compounds in lipidomics
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on dealing with coeluting compounds.
Troubleshooting Guides
Issue: Poor Chromatographic Resolution and Peak Co-elution
Symptoms:
-
Broad or tailing peaks in your chromatogram.[1]
-
Shoulders on peaks or merged peaks, indicating the presence of multiple compounds.[2][3]
-
Inconsistent retention times for the same analyte across different runs.[1]
-
Difficulty in accurately identifying and quantifying lipid species due to overlapping mass spectra.[4]
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal LC Gradient | Optimize the gradient elution program. A longer, shallower gradient can improve the separation of complex lipid mixtures.[5][6][7] Consider using a non-linear gradient to better resolve specific lipid classes. |
| Inappropriate Column Chemistry | The choice of stationary phase is critical. For broad lipid profiling, reversed-phase (RP) chromatography with C18 or C8 columns is common.[8] For separating lipids based on their polar head groups, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] |
| Incorrect Mobile Phase Composition | The composition of the mobile phase, including solvents and additives, significantly impacts selectivity.[2] Experiment with different solvent combinations (e.g., acetonitrile, methanol, isopropanol, water) and additives (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate, formic acid) to enhance separation.[6][10] |
| Column Overloading | Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, column performance can decline. Regularly check column performance with a standard mixture and replace it if necessary.[1] |
Experimental Protocol: Optimizing an LC Gradient for Lipid Separation
-
Initial Scouting Gradient:
-
Start with a generic linear gradient, for example, from 60% Mobile Phase B to 100% Mobile Phase B over 20 minutes.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Analyze the Chromatogram:
-
Identify regions where peaks are poorly resolved or co-eluting.
-
-
Modify the Gradient:
-
To improve the separation of early eluting (more polar) lipids, decrease the initial percentage of Mobile Phase B and/or use a shallower gradient at the beginning of the run.
-
To improve the separation of late-eluting (less polar) lipids, extend the gradient duration at higher percentages of Mobile Phase B.
-
Introduce isocratic holds at certain points in the gradient to allow for the separation of closely eluting isomers.
-
-
Iterate and Evaluate:
Issue: Co-elution of Isobaric and Isomeric Lipids
Symptom:
-
A single chromatographic peak yields a mass spectrum with fragment ions corresponding to multiple lipid species of the same mass-to-charge ratio (m/z).[4][7]
Possible Causes and Solutions:
| Cause | Solution |
| Identical Retention Behavior | Isobaric (same nominal mass) and isomeric (same elemental composition) lipids often have very similar physicochemical properties, leading to co-elution in conventional LC systems.[7] |
| Solution 1: Enhance Chromatographic Selectivity | As described in the previous section, meticulously optimize the LC method. Sometimes, switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) can provide the necessary selectivity to separate isomers.[2] |
| Solution 2: Employ Ion Mobility-Mass Spectrometry (IM-MS) | IM-MS adds a dimension of separation based on the ion's size, shape, and charge in the gas phase.[12][13][14] This technique can often resolve co-eluting isomers that are indistinguishable by LC-MS alone.[4][15][16] |
| Solution 3: Utilize Tandem Mass Spectrometry (MS/MS) | Careful analysis of MS/MS fragmentation patterns can help to differentiate between co-eluting isomers by identifying unique fragment ions for each species.[4][13] |
Workflow for Resolving Co-eluting Isobars/Isomers
Caption: A logical workflow for addressing co-eluting isobaric and isomeric lipids.
Frequently Asked Questions (FAQs)
Q1: How can I minimize co-elution during sample preparation?
A1: While chromatographic and mass spectrometric techniques are the primary means of resolving co-eluting compounds, proper sample preparation can reduce the complexity of the sample matrix, thereby minimizing the chances of co-elution.
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate the total lipid extract into different lipid classes before LC-MS analysis.[9][17] This reduces the number of compounds introduced into the column at once.
-
Liquid-Liquid Extraction (LLE): Different LLE methods, such as the Folch or Bligh-Dyer methods, can selectively extract certain lipid classes.[17] For example, a three-phase extraction can separate polar and neutral lipids into different phases.[17]
Experimental Protocol: Solid-Phase Extraction for Lipid Fractionation
-
Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Sample Loading: Load the total lipid extract (dissolved in a non-polar solvent) onto the cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids (e.g., triacylglycerols, cholesterol esters) with a non-polar solvent like hexane (B92381) or chloroform.
-
Elution of Free Fatty Acids: Elute free fatty acids with a slightly more polar solvent mixture (e.g., diethyl ether/acetic acid).
-
Elution of Polar Lipids: Elute polar lipids (e.g., phospholipids, sphingolipids) with a polar solvent such as methanol.
-
Analysis: Analyze each fraction separately by LC-MS.
Q2: What are some data analysis strategies for dealing with co-eluting peaks?
A2: Several data analysis tools and strategies can help to deconvolve and identify co-eluting compounds.
-
Peak Deconvolution Software: Software packages like MS-DIAL, LipidMatch, and LipiDex have algorithms designed to identify and deconvolve co-eluting peaks based on subtle differences in their mass spectra and chromatographic profiles.[18][19][20] Some software can even perform in-silico fragmentation to aid in identification.[20]
-
Extracted Ion Chromatogram (EIC) Analysis: Manually inspecting EICs of specific fragment ions can help to distinguish between co-eluting isomers that produce unique fragments.
-
Intelligent Peak Deconvolution Analysis (i-PDeA): This technology utilizes the spectral differences between co-eluting compounds to mathematically resolve them.[21]
Q3: Can changing the mass spectrometer's ionization source help with co-elution?
A3: While the ionization source itself doesn't directly resolve co-eluting compounds in the chromatographic sense, the choice of ionization technique can influence which lipids are detected and their relative intensities. This can indirectly help in identifying co-eluting species. For instance, using both positive and negative ionization modes can provide complementary information, as some lipid classes ionize more efficiently in one mode than the other.[22]
Q4: What is the role of internal standards in samples with potential co-elution?
A4: Internal standards are crucial for accurate quantification, especially in the presence of co-elution, which can cause ion suppression.[22] It is important to use an internal standard that is chemically similar to the analyte of interest and elutes at a similar retention time to experience similar matrix effects.[8] For each lipid class, it is recommended to use at least one isotopically labeled internal standard.[9]
Troubleshooting Logic for Co-elution
Caption: A systematic approach to troubleshooting co-elution in lipidomics.
References
- 1. zefsci.com [zefsci.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipidomics Methodology FAQ | MetwareBio [metwarebio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. GOAT – A simple LC-MS/MS gradient optimization tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion mobility mass spectrometry enhances low-abundance species detection in untargeted lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Applications of ion-mobility mass spectrometry for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. LipiDex: an integrated software package for high-confidence lipid identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. ESI-MS for Precise VLCFA Quantification
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of analytical technique is paramount. When it comes to the quantification of very long-chain fatty acids (VLCFAs), both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), stand out as powerful tools. This guide provides a comprehensive comparative analysis of these two techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Elevated levels of VLCFAs are a key biomarker for several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD)[1][2]. Accurate and reliable quantification of these molecules is therefore crucial for diagnostics and for monitoring therapeutic interventions. While both GC-MS and ESI-MS are established methods for this purpose, they differ significantly in their workflow, performance characteristics, and overall suitability for specific applications.
Quantitative Performance: A Side-by-Side Comparison
The choice between GC-MS and ESI-MS for VLCFA quantification often hinges on the required sensitivity, throughput, and the specific VLCFAs of interest. The following table summarizes key quantitative performance metrics compiled from various studies. It is important to note that a direct head-to-head comparison in a single study is not always available, and performance can vary based on the specific instrumentation, sample matrix, and protocol used.
| Performance Metric | GC-MS | ESI-MS (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[3] | Can achieve sub-ng/mL to pg/mL levels, especially with derivatization.[4] | ESI-MS, particularly with derivatization strategies, generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | In the ng/mL range. | Can reach low ng/mL to pg/mL levels. | Similar to LOD, ESI-MS often provides lower LOQs. |
| **Linearity (R²) ** | Generally >0.99 over a defined concentration range.[5] | Typically >0.99, with a wide linear dynamic range.[6] | Both techniques demonstrate excellent linearity. |
| Precision (%RSD) | Intraday and interday precision are typically <15%. | Can achieve <10% for both intraday and interday precision. | ESI-MS may offer slightly better precision. |
| Accuracy (Recovery %) | Typically in the range of 85-115%. | Generally in the range of 90-110%. | Both methods demonstrate good accuracy with the use of appropriate internal standards. |
| Sample Throughput | Lower, due to lengthy derivatization and chromatographic run times.[7] | Higher, with faster sample preparation and shorter analysis times.[2] | ESI-MS is generally more suited for high-throughput applications. |
The Methodologies: A Detailed Look into Experimental Protocols
The sample preparation and analytical procedures for GC-MS and ESI-MS differ significantly, which can impact workflow efficiency and the types of VLCFAs that can be analyzed.
GC-MS: The Classic Approach with a Derivatization Hurdle
GC-MS analysis of VLCFAs necessitates a chemical derivatization step to convert the non-volatile fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs). This process, while well-established, adds to the sample preparation time and complexity.
Detailed Experimental Protocol for GC-MS:
-
Sample Collection and Internal Standard Spiking: Begin with a plasma or serum sample (typically 100-200 µL). Add a known amount of an odd-chain fatty acid internal standard (e.g., heptadecanoic acid, C17:0) for normalization.
-
Hydrolysis: To release VLCFAs from complex lipids, perform an acid or alkaline hydrolysis. A common method involves heating the sample with a methanolic acid solution (e.g., 2.5% HCl in methanol) at 90°C for 1 hour.
-
Extraction: After cooling, extract the FAMEs using an organic solvent like hexane (B92381). Vortex the mixture and centrifuge to separate the phases.
-
Derivatization: The hydrolysis step often simultaneously performs methylation. Alternatively, after extraction of free fatty acids, derivatization can be carried out using reagents like diazomethane (B1218177) or by heating with BF3-methanol.
-
Sample Clean-up and Concentration: The hexane layer containing the FAMEs is carefully transferred to a new tube and evaporated to a smaller volume under a stream of nitrogen. The sample is then reconstituted in a suitable solvent for injection.
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC or equivalent is commonly used.
-
Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating FAMEs.
-
Injection: 1 µL of the sample is injected in splitless mode with an inlet temperature of around 280°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C) to elute the VLCFAs, and holds for a period to ensure all analytes are eluted.
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard.
-
Detection: The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target VLCFA FAMEs.
-
ESI-MS: A More Direct and Rapid Alternative
ESI-MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers a more direct and often faster approach to VLCFA quantification. While derivatization can be employed to enhance sensitivity, it is not always a requirement.
Detailed Experimental Protocol for ESI-MS (LC-MS/MS):
-
Sample Collection and Internal Standard Spiking: Start with a small volume of plasma or serum (e.g., 50 µL). Add a mixture of deuterated VLCFA internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4) for accurate quantification.
-
Hydrolysis: Similar to the GC-MS protocol, an acid hydrolysis step is performed to release the VLCFAs from their esterified forms. This can be achieved by heating the sample with an acidic solution (e.g., 4:1 acetonitrile (B52724)/hydrochloric acid) at 90°C for 1-2 hours.[8]
-
Extraction: After hydrolysis and cooling, the VLCFAs are extracted using a liquid-liquid extraction with a solvent like hexane. The mixture is vortexed and centrifuged, and the organic layer is collected.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol (B129727)/chloroform).
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A reverse-phase column, such as a C18 column, is typically employed to separate the VLCFAs based on their hydrophobicity.
-
Mobile Phase: A gradient of two solvents is commonly used, for example, water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) is used in either positive or negative ion mode. Negative ion mode is often preferred for underivatized fatty acids.
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each VLCFA and its corresponding internal standard.
-
Visualizing the Workflow and Comparison
To better illustrate the methodologies and their key differences, the following diagrams were generated using the DOT language.
Figure 1: Experimental Workflows for VLCFA Quantification
Figure 2: Comparative Analysis of GC-MS and ESI-MS for VLCFA Quantification
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and ESI-MS (LC-MS/MS) are powerful and reliable techniques for the quantification of VLCFAs. The choice between them should be guided by the specific requirements of the study.
-
GC-MS remains a robust and well-established method, particularly valuable in settings where high throughput is not the primary concern and for the analysis of specific, targeted VLCFAs. Its extensive libraries of electron ionization spectra can also aid in the identification of unknown compounds.
-
ESI-MS (LC-MS/MS) is the preferred method for high-throughput applications, offering superior sensitivity and speed.[2] Its ability to analyze VLCFAs without derivatization simplifies the workflow and reduces the potential for analytical variability. For researchers working with complex biological samples and requiring the quantification of a broad range of lipids, LC-MS/MS provides a significant advantage.
Ultimately, the decision will depend on a careful consideration of the analytical goals, available instrumentation, and the desired balance between throughput, sensitivity, and the complexity of the workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Very Long-Chain Fatty Acids as Disease Biomarkers for Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of very long-chain fatty acids (VLCFAs) and other emerging molecules as biomarkers for the diagnosis and monitoring of peroxisomal disorders, with a primary focus on X-linked adrenoleukodystrophy (X-ALD). While the initial interest was in 21-hydroxyhenicosanoic acid, a thorough review of current scientific literature reveals a lack of established association with any specific disease, preventing its inclusion as a validated biomarker at this time. This guide, therefore, concentrates on well-documented biomarkers, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in research and clinical development.
Introduction to VLCFAs and X-Linked Adrenoleukodystrophy
Very long-chain fatty acids are fatty acids with 22 or more carbon atoms. Their metabolism, specifically beta-oxidation, primarily occurs in peroxisomes. Genetic defects in this metabolic pathway can lead to the accumulation of VLCFAs in tissues and body fluids, causing severe and progressive disorders.[1]
X-linked adrenoleukodystrophy is the most common peroxisomal disorder, resulting from mutations in the ABCD1 gene.[2][3] This gene encodes a peroxisomal membrane protein responsible for transporting VLCFAs into the peroxisome for degradation.[1] The resulting accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), is the central biochemical abnormality in X-ALD.[1][4] The clinical presentation of X-ALD is highly variable, ranging from adrenal insufficiency to a devastating cerebral demyelination.[2] This variability underscores the critical need for reliable biomarkers for early diagnosis, monitoring of disease progression, and assessment of therapeutic interventions.
Performance of Key Biomarkers in X-Linked Adrenoleukodystrophy
The diagnosis and management of X-ALD rely on a panel of biochemical and molecular markers. The performance of these biomarkers varies depending on the application, such as initial diagnosis, newborn screening, or monitoring disease progression.
| Biomarker Category | Biomarker | Application | Sensitivity | Specificity | Key Advantages | Key Limitations |
| VLCFA Panel | C26:0, C24:0/C22:0 ratio, C26:0/C22:0 ratio | Diagnosis in males | >99.9%[5] | High | Gold standard for diagnosis in males; reflects the core biochemical defect.[1][5] | 15-20% of female carriers have normal levels; not ideal for predicting phenotype.[5][6] |
| Lysophospholipids | C26:0-lysophosphatidylcholine (C26:0-lysoPC) | Newborn screening, Diagnosis in males and females | ~100% in males, >99% in females[5] | High | Superior to plasma VLCFA for identifying female carriers; suitable for high-throughput newborn screening from dried blood spots.[2][5][7] | Does not correlate with disease severity or predict the clinical course.[2] |
| Acylcarnitines | C26:0-carnitine | Emerging diagnostic biomarker | Elevated in X-ALD patients[8][9] | Under investigation | Can potentially be integrated into existing newborn screening panels for acylcarnitines.[7] | Lower sensitivity compared to C26:0-lysoPC in some studies.[7] |
| Neuronal Injury Marker | Neurofilament light chain (NfL) | Monitoring neurodegeneration and inflammatory activity | High for detecting cerebral ALD[10][11] | High for distinguishing cerebral from non-cerebral forms[12][13] | Reflects active neurodegeneration; levels correlate with the severity of brain lesions and normalize after successful treatment.[12][13] | Not specific to X-ALD; elevated in other neurodegenerative conditions. |
| Inflammatory Markers | Various cytokines and chemokines (e.g., IL-15, IL-12p40) | Research; potential for predicting onset of cerebral ALD | Under investigation | Under investigation | May provide insights into the inflammatory cascade of cerebral ALD.[10] | Require further validation; not yet established for routine clinical use.[10] |
Diagnostic Cutoff Values for VLCFA Ratios in Plasma
A study by Weinhofer et al. (2020) established optimized diagnostic cutoff values for VLCFA ratios in serum to differentiate between X-ALD and non-X-ALD individuals with high sensitivity and specificity.
| Parameter | Optimized Cutoff Value | Sensitivity | Specificity | Positive Predictive Value (PPV) |
| C24:0/C22:0 Ratio | < 1.0 | 97% | 94.1% | 83.8% |
| C26:0/C22:0 Ratio | < 0.02 | 90.9% | 95.0% | 80.6% |
Data from Weinhofer G, et al. J Clin Med. 2020.[14]
Experimental Protocols
Quantification of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the diagnostic confirmation of X-ALD in males.[15]
Principle: This protocol involves the hydrolysis of fatty acids from complex lipids in plasma, followed by extraction and derivatization to form fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified using GC-MS.[16]
Methodology:
-
Sample Preparation: A small volume of plasma (e.g., 10-100 µL) is used.[17] A deuterated internal standard (e.g., C23:0) is added to the plasma sample to allow for accurate quantification.
-
Hydrolysis: The sample is subjected to acid and/or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., in phospholipids (B1166683) and cholesterol esters). This is typically achieved by heating the sample with methanolic HCl or sodium hydroxide.
-
Extraction: The released fatty acids are extracted from the aqueous mixture using an organic solvent, such as hexane. The organic layer containing the fatty acids is then separated.
-
Derivatization: The extracted fatty acids are converted to their more volatile methyl ester derivatives (FAMEs). This is commonly done by heating with a methylating agent like boron trifluoride-methanol.
-
GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the identification and quantification of each fatty acid, including C22:0, C24:0, and C26:0.
-
Data Analysis: The concentrations of the individual fatty acids are determined by comparing their peak areas to that of the internal standard. The diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.
Analysis of C26:0-lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening programs for X-ALD.[18]
Principle: C26:0-lysoPC is extracted from a dried blood spot and analyzed by flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved using a stable isotope-labeled internal standard.[19]
Methodology:
-
Sample Collection: A few drops of blood from a heel prick are collected on a filter paper card (Guthrie card) and allowed to dry, forming a dried blood spot (DBS).
-
Extraction: A small punch from the DBS is placed in a microtiter plate. An extraction solution containing a stable isotope-labeled internal standard (e.g., d4-C26:0-lysoPC) in a solvent like methanol (B129727) is added to each well. The plate is then agitated to extract the lysoPCs.
-
Analysis (Two-Tier Approach):
-
Tier 1 (Flow Injection Analysis - Tandem Mass Spectrometry - FIA-MS/MS): The extract is directly injected into the mass spectrometer. This allows for rapid, high-throughput analysis to identify samples with elevated C26:0-lysoPC levels.[18]
-
Tier 2 (Liquid Chromatography - Tandem Mass Spectrometry - LC-MS/MS): Samples that screen positive in the first tier undergo a more specific analysis. The extract is first passed through a liquid chromatography column to separate C26:0-lysoPC from other interfering substances before it enters the mass spectrometer. This provides a more accurate quantification.[18]
-
-
Data Analysis: The level of C26:0-lysoPC is quantified by comparing its signal to that of the internal standard. Results are compared to established cutoff values to determine if the screen is positive. Positive screens require follow-up with plasma VLCFA analysis and genetic testing.
Visualizing Key Pathways and Workflows
Signaling Pathway: The Role of ABCD1 in VLCFA Metabolism
Caption: Defective ABCD1 transporter in X-ALD blocks VLCFA entry into peroxisomes, leading to accumulation.
Experimental Workflow: VLCFA Analysis by GC-MS
Caption: Workflow for plasma VLCFA measurement from sample preparation to diagnostic result.
Logical Relationship: Newborn Screening to Diagnosis for X-ALD
Caption: Multi-tiered approach for X-ALD newborn screening, from initial screen to final diagnosis.
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-linked adrenoleukodystrophy in 8 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. X-Linked Adrenoleukodystrophy | Choose the Right Test [arupconsult.com]
- 7. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man | PLOS One [journals.plos.org]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Biomarker-based risk prediction for the onset of neuroinflammation in X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurofilament light chain as a potential biomarker for monitoring neurodegeneration in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Newborn Screening for X-Linked Adrenoleukodystrophy (X-ALD): Biochemical, Molecular, and Clinical Characteristics of Other Genetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of ω-Hydroxy Fatty Acids: A Guide for Researchers
A comprehensive examination of the biological activities of key ω-hydroxy fatty acids (ω-HFAs), including 20-hydroxy-eicosatetraenoic acid (20-HETE), 20-hydroxy-eicosapentaenoic acid (20-HEPE), and 22-hydroxy-docosahexaenoic acid (22-HDoHE). This guide provides a comparative overview of their roles in critical physiological processes, supported by quantitative data and detailed experimental methodologies.
ω-Hydroxy fatty acids (ω-HFAs) are a class of lipid mediators produced through the ω-hydroxylation of fatty acids by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F subfamilies. These molecules play significant roles in a variety of biological processes, including the regulation of vascular tone, inflammation, and skin barrier integrity. This guide offers a detailed comparison of the biological activities of prominent ω-HFAs derived from arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).
Quantitative Comparison of Biological Activities
The biological effects of ω-HFAs are diverse and depend on the parent fatty acid and the cellular context. The following table summarizes key quantitative data comparing the activities of 20-HETE, 20-HEPE, and 22-HDoHE.
| Biological Activity | ω-Hydroxy Fatty Acid | Quantitative Data | Experimental Model |
| Vasoconstriction | 20-HETE | EC50 < 10⁻⁸ M | Rodent renal, cerebral, cardiac, and mesenteric arteries |
| Platelet Aggregation Inhibition (induced by arachidonic acid) | 20-HETE | IC50: 5.2 ± 1.5 µM | Human platelets |
| Platelet Aggregation Inhibition (induced by A23187) | 20-HETE | IC50: 16.2 ± 5.4 µM | Human platelets |
| Platelet Aggregation Inhibition (induced by U46619) | 20-HETE | IC50: 7.8 ± 2.4 µM | Human platelets |
| Angiogenesis (in vitro) | 20-HETE | Significant increase at 0.4–2.0 μM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| PPARα Activation | 11-hydroxy-(9Z)-octadecenoic acid | More efficient than oleic acid, similar to linoleic acid | Luciferase reporter assay |
| PPARδ Activation | 11-hydroxy-(9Z)-octadecenoic acid | More efficient than oleic acid, similar to linoleic acid | Luciferase reporter assay |
| PPARγ Activation | 11-hydroxy-(9Z)-octadecenoic acid | More efficient than oleic acid, similar to linoleic acid | Luciferase reporter assay |
Signaling Pathways and Mechanisms of Action
ω-HFAs exert their effects through various signaling pathways. 20-HETE, the most extensively studied ω-HFA, is known to act as a high-affinity ligand for the G protein-coupled receptor GPR75.[1] Its signaling cascades are involved in vascular function, inflammation, and angiogenesis.
dot digraph "20-HETE Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes AA [label="Arachidonic Acid (AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP4A_4F [label="CYP4A/CYP4F\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; HETE20 [label="20-HETE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR75 [label="GPR75", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 / DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_PKC [label="↑ Intracellular Ca²⁺\n↑ Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; VascularEffects [label="Vascular Effects:\n- Vasoconstriction\n- Endothelial Dysfunction\n- Angiogenesis\n- Vascular Remodeling", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation:\n- ↑ ROS Production\n- ↑ Cytokine Production\n- ↑ Adhesion Molecules", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AA -> CYP4A_4F [label=" ω-hydroxylation"]; CYP4A_4F -> HETE20; HETE20 -> GPR75 [label=" Binds to"]; GPR75 -> PLC [label=" Activates"]; PLC -> IP3_DAG [label=" Generates"]; IP3_DAG -> Ca_PKC [label=" Leads to"]; Ca_PKC -> VascularEffects; HETE20 -> Inflammation; } Caption: Signaling cascade of 20-HETE via GPR75 activation.
Role in Skin Barrier Function
ω-Hydroxy fatty acids are crucial for maintaining the integrity of the skin's permeability barrier. They are essential components of ω-O-acylceramides, a unique class of ceramides (B1148491) found in the stratum corneum. These specialized lipids form the cornified lipid envelope, a structure critical for preventing water loss and protecting against external insults.[2][3]
dot digraph "Skin_Barrier_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes ULCFA [label="Ultra-Long-Chain\nFatty Acids (ULCFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; OmegaHydroxylation [label="ω-Hydroxylation\n(CYP4F22)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OmegaOH_ULCFA [label="ω-OH ULCFA", fillcolor="#F1F3F4", fontcolor="#202124"]; CeramideSynthase [label="Ceramide Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; OmegaOH_Ceramide [label="ω-OH Ceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; PNPLA1 [label="PNPLA1\n(Transacylase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LinoleicAcid [label="Linoleic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; OmegaO_Acylceramide [label="ω-O-Acylceramide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CLE [label="Cornified Lipid\nEnvelope (CLE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SkinBarrier [label="Intact Skin Barrier", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ULCFA -> OmegaHydroxylation; OmegaHydroxylation -> OmegaOH_ULCFA; OmegaOH_ULCFA -> CeramideSynthase; CeramideSynthase -> OmegaOH_Ceramide; OmegaOH_Ceramide -> PNPLA1; LinoleicAcid -> PNPLA1; PNPLA1 -> OmegaO_Acylceramide; OmegaO_Acylceramide -> CLE; CLE -> SkinBarrier; } Caption: Biosynthesis of ω-O-acylceramides for skin barrier.
Experimental Protocols
PPARα Transactivation Assay
This protocol describes a luciferase reporter assay to determine the ability of ω-HFAs to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]
Materials:
-
HEK293T cells
-
Expression plasmids: pCMX-Gal4-hPPARα-LBD, pCMX-β-galactosidase
-
Reporter plasmid: pUAS(5x)-tk-luc
-
Luciferase Assay System (e.g., Promega)
-
β-galactosidase detection kit
-
ω-hydroxy fatty acids of interest
-
Control compounds (e.g., oleic acid, linoleic acid, known PPARα agonist)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells in 24-well plates at a density of 5 x 10⁴ cells/well.
-
After 24 hours, transfect cells with the expression and reporter plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing the test ω-HFAs or control compounds at various concentrations.
-
-
Luciferase and β-galactosidase Assays:
-
After 24 hours of treatment, lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the luciferase activity by the β-galactosidase activity.
-
Plot the relative luciferase activity against the compound concentration to determine the dose-response relationship and calculate EC50 values.
-
Measurement of Cytokine Release from Macrophages
This protocol outlines a method to assess the pro- or anti-inflammatory effects of ω-HFAs by measuring cytokine release from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ω-hydroxy fatty acids of interest
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
RPMI-1640 medium with 10% FBS
Procedure:
-
Macrophage Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
Compound Pre-treatment:
-
Replace the medium with fresh medium containing various concentrations of the test ω-HFAs and incubate for a specified period (e.g., 24 hours).
-
-
LPS Stimulation:
-
Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a defined time (e.g., 4-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentrations against the ω-HFA concentrations to determine the dose-dependent effects.
-
Calculate IC50 values for the inhibition of cytokine release if applicable.
-
Quantification of ω-Hydroxy Fatty Acids in Biological Samples by GC-MS
This protocol provides a general workflow for the extraction and quantification of ω-HFAs from biological tissues or cells using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
dot digraph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Sample [label="Biological Sample\n(Tissue or Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Folch method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Saponification [label="Saponification\n(to release free fatty acids)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(e.g., PFBBr/TMS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(using internal standards)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample -> Extraction; Extraction -> Saponification; Saponification -> Derivatization; Derivatization -> GCMS; GCMS -> Quantification; } Caption: Workflow for ω-HFA analysis by GC-MS.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample.
-
Extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).
-
-
Saponification:
-
Saponify the lipid extract using an alcoholic alkaline solution (e.g., KOH in ethanol) to hydrolyze esters and release the free fatty acids.
-
-
Derivatization:
-
Derivatize the free fatty acids to make them volatile for GC analysis. A common method is to first form pentafluorobenzyl (PFB) esters of the carboxyl group, followed by trimethylsilyl (B98337) (TMS) ether formation of the hydroxyl group.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate GC column and temperature program to separate the different fatty acid derivatives.
-
Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM), for sensitive and specific detection of the target ω-HFAs.
-
-
Quantification:
-
Spike the initial sample with a known amount of a deuterated internal standard (e.g., d4-20-HETE) to correct for extraction and derivatization inefficiencies.
-
Generate a standard curve using known amounts of the ω-HFA of interest.
-
Calculate the concentration of the ω-HFA in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
References
- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. experts.umn.edu [experts.umn.edu]
A Researcher's Guide to Cross-Validation of Analytical Methods for Lipid Profiling
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount for unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of the primary analytical platforms for lipid profiling—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the critical aspects of cross-validation, offering detailed experimental protocols and comparative performance data to inform your selection of the most suitable methodology.
The multifaceted roles of lipids in cellular signaling, energy storage, and structural integrity underscore the necessity for robust analytical methods. Cross-validation of these methods is not merely a matter of good laboratory practice; it is a critical step to ensure the reliability, reproducibility, and ultimately, the biological relevance of your data. This guide will walk you through the essential considerations for cross-validating your lipid profiling workflows.
Comparative Performance of Analytical Platforms
The choice of an analytical platform for lipid profiling is a critical decision that hinges on the specific research question, the lipid classes of interest, and the desired level of sensitivity and resolution. Each platform presents a unique set of advantages and limitations.
Table 1: Quantitative Performance Comparison of LC-MS, GC-MS, and NMR for Major Lipid Classes
| Feature | LC-MS (Targeted) | GC-MS (with Derivatization) | NMR (¹H and ³¹P) |
| Limit of Detection (LOD) | pmol to fmol range | fmol to amol range | µmol to nmol range |
| Limit of Quantitation (LOQ) | nmol to pmol range | pmol to fmol range | mmol to µmol range |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD%) | <15% | <10% | <5% |
| Lipid Class Coverage | Broad (Phospholipids, Sphingolipids, Glycerolipids, etc.) | Volatile and semi-volatile lipids (Fatty acids, Sterols) | Major lipid classes |
| Sample Throughput | High | Medium | Low to Medium |
| Need for Derivatization | No | Yes (for fatty acids and sterols) | No |
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data begins with well-defined and meticulously executed experimental protocols. Below are detailed methodologies for common lipid extraction and analysis techniques.
Lipid Extraction Protocols
The initial step in most lipidomics workflows is the extraction of lipids from the biological matrix. The choice of method can significantly influence the classes of lipids recovered.
1. Folch Method
This classic method is widely used for the extraction of a broad range of lipids.
-
Materials: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution, Glass centrifuge tubes with PTFE-lined caps.
-
Procedure:
-
Homogenize the sample (e.g., 1 g of tissue) in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
2. Bligh and Dyer Method
A modification of the Folch method, this procedure is suitable for samples with high water content.[1]
-
Materials: Chloroform, Methanol, Distilled water, Glass centrifuge tubes.
-
Procedure:
-
To 1 volume of sample (e.g., 1 mL of plasma), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture and vortex well.[1]
-
Add 1.25 volumes of chloroform and vortex.[1]
-
Add 1.25 volumes of distilled water and vortex again.[1]
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.[1]
-
Collect the lower chloroform phase.[1]
-
Evaporate the solvent under nitrogen.
-
3. Matyash Method (MTBE)
This method offers a safer alternative to chloroform-based extractions.
-
Materials: Methyl-tert-butyl ether (MTBE), Methanol, Water.
-
Procedure:
-
To the sample, add methanol and MTBE in a ratio that results in a single-phase system (e.g., 1.5 mL methanol and 5 mL MTBE for 200 µL of plasma).
-
Vortex for 10 minutes and then sonicate for 20 minutes.
-
Add water to induce phase separation (e.g., 1.25 mL).
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
Evaporate the solvent under nitrogen.
-
Analytical Methods Protocols
1. LC-MS for Phospholipid Profiling (Targeted)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Chromatography:
-
Column: A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the different phospholipid classes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions are monitored for each phospholipid species.
-
-
Data Analysis: Peak integration and quantification are performed using the instrument's software, with concentrations calculated against a calibration curve generated from authentic standards.
2. GC-MS for Fatty Acid Profiling
-
Derivatization (Fatty Acid Methyl Esters - FAMEs):
-
To the extracted lipid sample, add a solution of boron trifluoride (BF3) in methanol (e.g., 14%).
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.
-
The hexane layer is then collected for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatography:
-
Column: A polar capillary column (e.g., BPX70 or SP-2560) is used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: A temperature gradient is programmed to separate the FAMEs based on their chain length and degree of unsaturation.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis: FAMEs are identified by their retention times and mass spectra compared to a FAME standard mixture. Quantification is performed using an internal standard.
3. NMR for Lipid Profiling
-
Sample Preparation:
-
The extracted lipid sample is dried under nitrogen.
-
The dried extract is reconstituted in a deuterated solvent (e.g., chloroform-d (B32938) with 0.03% TMS).
-
The solution is transferred to an NMR tube.
-
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key signals for different lipid classes (e.g., acyl chains, glycerol (B35011) backbone, headgroups) are integrated.
-
³¹P NMR: This is particularly useful for phospholipid analysis, as each phospholipid class gives a distinct signal.
-
-
Data Analysis: The concentration of different lipid classes is determined by integrating the characteristic signals and comparing them to the integral of an internal standard of known concentration.
Visualizing the Workflow: A Guide to Cross-Validation
To ensure the validity and comparability of data, a structured cross-validation workflow is essential. This involves a series of steps to assess the performance of the analytical method.
Caption: A generalized workflow for the cross-validation of analytical methods in lipid profiling.
This diagram illustrates the key stages of method development, validation, and cross-platform comparison, culminating in robust data analysis and biological interpretation.
Inter-Method Relationships in Lipid Analysis
The choice of analytical technique is often complementary, with each method providing unique insights into the lipidome.
Caption: The relationship between lipid extraction methods and analytical platforms for lipid profiling.
This diagram highlights how different extraction methods feed into the main analytical platforms, each of which provides distinct yet complementary information about the lipidome.
By carefully considering the performance characteristics of each platform and adhering to rigorous, well-documented protocols, researchers can ensure the generation of high-quality, reliable lipidomics data, paving the way for significant advancements in our understanding of biology and disease.
References
A Structural Comparison of 21-Hydroxyhenicosanoic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of bioactive lipids is paramount. This guide provides a comprehensive structural comparison of 21-hydroxyhenicosanoic acid and its positional isomers, detailing their physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this compound and its isomers are limited, this guide draws upon established principles and data from closely related long-chain hydroxy fatty acids to provide a predictive framework for their behavior.
Introduction
This compound is a long-chain omega-hydroxy fatty acid.[1][2] Its structure consists of a 21-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) carbon. Isomers of this compound are characterized by the different positioning of the hydroxyl group along the carbon chain (e.g., 20-hydroxyhenicosanoic acid, 19-hydroxyhenicosanoic acid, etc.). These subtle structural variations can lead to significant differences in their physicochemical properties and biological functions. Long-chain hydroxy fatty acids are of growing interest due to their roles in various physiological and pathological processes, including inflammation and cell proliferation.
Physicochemical Properties
The position of the hydroxyl group along the fatty acid chain influences its physical properties, such as melting point and solubility.
Table 1: Predicted Physicochemical Properties of this compound and Its Isomers
| Property | This compound (ω-hydroxy) | Mid-Chain Hydroxy Isomers (e.g., 10-hydroxy) | α-Hydroxy Isomer (2-hydroxy) |
| Molecular Formula | C21H42O3 | C21H42O3 | C21H42O3 |
| Molecular Weight | 342.56 g/mol | 342.56 g/mol | 342.56 g/mol |
| Predicted XlogP | 6.9[3] | ~6.9 | ~6.9 |
| Predicted Melting Point | Higher than mid-chain isomers | Lower than ω-hydroxy isomer | Potentially higher than mid-chain isomers due to H-bonding near the carboxyl group |
| Predicted Solubility in Water | Very low | Very low | Very low |
| Predicted Solubility in Organic Solvents | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents |
The terminal hydroxyl group in this compound allows for intermolecular hydrogen bonding, which may lead to a more ordered crystalline structure and consequently a higher melting point compared to its mid-chain isomers. The solubility in water for all isomers is expected to be extremely low due to the long hydrophobic carbon chain.
Spectroscopic Characterization
The structural differences between the isomers of hydroxyhenicosanoic acid can be elucidated using various spectroscopic techniques.
Table 2: Expected Spectroscopic Features of Hydroxyhenicosanoic Acid Isomers
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹).[4][5][6] The position of the C-O stretch (~1050-1150 cm⁻¹) may vary slightly with the hydroxyl position. |
| ¹H NMR Spectroscopy | -COOH proton (~10-12 ppm, broad singlet), -CH-OH proton (multiplet, chemical shift dependent on position), -CH₂-OH protons in 21-hydroxy isomer (~3.6 ppm, triplet). Protons on carbons adjacent to the hydroxyl group will also show characteristic shifts.[4][5][6] |
| ¹³C NMR Spectroscopy | -COOH carbon (~175-180 ppm), -C-OH carbon (chemical shift highly dependent on position). The carbon signals of the aliphatic chain will show predictable shifts based on their proximity to the functional groups.[4][5][6] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. Fragmentation patterns will be indicative of the hydroxyl group's position. For example, cleavage alpha to the hydroxyl group is a common fragmentation pathway.[3] |
Synthesis of this compound and its Isomers
The synthesis of specific positional isomers of long-chain hydroxy fatty acids can be achieved through various chemical and biotechnological methods.
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of hydroxy fatty acid isomers.
Biotechnological Synthesis
Biocatalytic approaches using enzymes like cytochrome P450 monooxygenases or hydratases offer a regio- and stereoselective route to produce hydroxy fatty acids.
Caption: Overview of a whole-cell biocatalysis approach for producing hydroxy fatty acids.
Biological Activity: A Comparative Outlook
The position of the hydroxyl group is a critical determinant of the biological activity of long-chain hydroxy fatty acids. Studies on isomers of hydroxystearic acid have demonstrated that different positional isomers can exhibit distinct antiproliferative and anti-inflammatory effects.
Antiproliferative Activity
Research on hydroxystearic acid isomers has shown that those with the hydroxyl group at the 5-, 7-, and 9-positions exhibit growth inhibitory activity against various human cancer cell lines, while other isomers show weaker or no activity.[7] This suggests that a similar structure-activity relationship may exist for hydroxyhenicosanoic acid isomers.
Table 3: Antiproliferative Activity of Hydroxystearic Acid Isomers against Human Cancer Cell Lines (IC₅₀ in µM)
| Isomer | HT29 | HeLa | MCF7 | PC3 |
| 5-HSA | >50 | 22.1 | >50 | >50 |
| 7-HSA | 14.7 | 26.6 | 21.4 | 24.3 |
| 8-HSA | >50 | >50 | >50 | >50 |
| 9-HSA | >50 | >50 | >50 | >50 |
| 10-HSA | >50 | >50 | >50 | >50 |
| 11-HSA | >50 | >50 | 35.8 | >50 |
Data adapted from a study on hydroxystearic acid isomers and may be indicative of the potential activity of hydroxyhenicosanoic acid isomers.[7]
Anti-inflammatory Activity
Long-chain hydroxy fatty acids are known to modulate inflammatory pathways. The position of the hydroxyl group can influence their interaction with receptors and enzymes involved in inflammation. For instance, certain isomers may act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of inflammation.
Caption: A potential signaling pathway for the anti-inflammatory effects of hydroxy fatty acids.
Experimental Protocols
Determination of Melting Point
The melting point of the fatty acid isomers can be determined using a standard melting point apparatus.
-
A small, dry sample of the purified fatty acid isomer is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the hydroxyhenicosanoic acid isomers can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the hydroxyhenicosanoic acid isomers (typically dissolved in a suitable solvent like DMSO and diluted in culture medium). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.[8][9][10]
Measurement of Cytokine Production (ELISA)
The anti-inflammatory effects can be evaluated by measuring the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Cell Culture and Treatment: Macrophages are cultured in 24-well plates and pre-treated with different concentrations of the hydroxyhenicosanoic acid isomers for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Supernatant Collection: After an incubation period, the cell culture supernatants are collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokine production in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the isomers.[11][12][13][14][15]
Conclusion
The structural variations among isomers of this compound are predicted to have a significant impact on their physicochemical properties and biological activities. Based on data from analogous long-chain hydroxy fatty acids, it is anticipated that mid-chain isomers may exhibit more potent and specific antiproliferative and anti-inflammatory effects compared to the omega-hydroxy isomer. Further experimental investigation is crucial to validate these predictions and to fully elucidate the structure-activity relationships for this class of lipids. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the development of novel therapeutic agents targeting metabolic and inflammatory diseases.
References
- 1. targetmol.cn [targetmol.cn]
- 2. CHEBI:79195 [ebi.ac.uk]
- 3. PubChemLite - this compound (C21H42O3) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of 21-Hydroxyhenicosanoic Acid in Novel Samples
For researchers, scientists, and drug development professionals, the accurate identification of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the identity of 21-hydroxyhenicosanoic acid, a long-chain omega-hydroxy fatty acid. We will explore the expected outcomes and provide detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound (C₂₁H₄₂O₃) is a saturated long-chain fatty acid with a hydroxyl group at the terminal (ω) position. Its structure presents unique analytical challenges compared to its non-hydroxylated counterpart, heneicosanoic acid. The presence of the hydroxyl group increases its polarity and introduces a potential site for derivatization, which is often necessary for certain analytical methods.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the identification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of structural information. Below is a summary of the most common and effective methods.
| Technique | Sample Preparation | Key Advantages | Key Limitations |
| GC-MS | Derivatization required (e.g., silylation) to increase volatility. | Excellent chromatographic separation of isomers, extensive spectral libraries for comparison, high sensitivity. | Requires derivatization which adds a step to sample preparation and can introduce artifacts. Not suitable for thermally labile compounds. |
| LC-MS/MS | Minimal sample preparation, direct injection of extract is often possible. | High sensitivity and selectivity, applicable to a wide range of polarities without derivatization, provides molecular weight and fragmentation data. | Chromatographic resolution of isomers can be challenging, fewer established spectral libraries compared to GC-MS. |
| NMR | Requires relatively pure sample and specific deuterated solvents. | Non-destructive, provides detailed structural information including the position of functional groups and stereochemistry. | Lower sensitivity compared to MS-based methods, requires higher sample concentrations. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids, offering high-resolution separation and detailed mass spectra. For hydroxylated fatty acids like this compound, derivatization is essential to increase volatility and thermal stability. The most common derivatization involves the silylation of both the carboxylic acid and hydroxyl groups to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
Expected GC-MS Data for this compound TMS Derivative
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z 486 (as the di-TMS derivative) |
| Key Fragment Ions | Characteristic fragments from the cleavage of the TMS groups and along the fatty acid chain. A prominent ion resulting from cleavage alpha to the silylated hydroxyl group is expected. |
| Retention Time | Dependent on the specific column and temperature program, but will be significantly longer than the non-hydroxylated analog. |
Experimental Protocol: GC-MS Analysis of this compound
1. Derivatization (Silylation):
-
Dry the sample extract containing this compound under a stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of fatty acids that often does not require derivatization. For this compound, reverse-phase chromatography coupled with electrospray ionization (ESI) in negative ion mode is a common approach.
Expected LC-MS/MS Data for this compound
| Parameter | Expected Value (Negative Ion Mode) |
| Precursor Ion [M-H]⁻ | m/z 341.3 |
| Product Ions | Characteristic fragments resulting from the loss of water (H₂O) and carbon dioxide (CO₂). |
| Retention Time | Dependent on the column and mobile phase composition. |
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Perform a lipid extraction of the novel sample (e.g., using a modified Folch or Bligh-Dyer method).
-
Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.
A Researcher's Guide to Evaluating the Purity of Commercial 21-Hydroxyhenicosanoic Acid Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive framework for evaluating the purity of commercial 21-hydroxyhenicosanoic acid, a long-chain omega-hydroxy fatty acid. This document outlines detailed experimental protocols for purity assessment using common analytical techniques and provides a template for comparing products from different suppliers.
Commercial Availability and Stated Purity
This compound is available from several specialized chemical suppliers. While obtaining a certificate of analysis (CoA) for a specific lot is crucial, the stated purities from prominent suppliers serve as a preliminary benchmark.
| Product Name | Supplier | CAS Number | Stated Purity (%) | Analytical Method(s) Stated |
| This compound | Supplier A (e.g., Larodan) | 89160-04-3 | >98 | GC, HPLC, LC-MS |
| This compound | Supplier B (e.g., TargetMol) | 89160-04-3 | Lot-specific (e.g., 99.48) | LCMS, HNMR |
| This compound | Supplier C | 89160-04-3 | User-determined | User-determined |
Note: This table is a template for researchers to populate with data from suppliers' documentation and their own experimental findings.
Experimental Protocols for Purity Verification
The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for fatty acid analysis, offering high resolution and sensitivity. Due to the low volatility of this compound, derivatization to its fatty acid methyl ester (FAME) is a necessary step.
Protocol for Derivatization to FAME (Acid-Catalyzed Esterification):
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound standard into a reaction vial.
-
Reagent Addition: Add 1 mL of 2% sulfuric acid in methanol.
-
Reaction: Securely cap the vial and heat at 60°C for 2 hours in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water. The sample is now ready for GC-MS analysis.
GC-MS Operating Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Analysis:
-
Purity Calculation: The purity is determined by the area percent of the main peak corresponding to the methyl 21-hydroxyhenicosanoate.
-
Impurity Identification: Tentatively identify any other significant peaks by comparing their mass spectra against a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a valuable technique for analyzing long-chain fatty acids without derivatization, operating at ambient temperatures which prevents degradation of heat-sensitive molecules.[1]
HPLC Operating Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) (or equivalent).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
Start with 70% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: 205 nm (for underivatized fatty acids).
-
ELSD: Nebulizer temperature 50°C, Evaporator temperature 50°C, Gas flow 1.5 SLM.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity Calculation: Determine the purity based on the area percentage of the principal peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. Both ¹H and ¹³C NMR can be employed to assess purity and confirm the structure of this compound.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key signals to observe include the protons adjacent to the hydroxyl group and the carboxyl group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
The carbonyl carbon signal is expected to be in the range of 175-180 ppm.
-
-
Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed using a certified internal standard with a known concentration.
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts with predicted values or literature data for long-chain hydroxy fatty acids to confirm the identity of the compound.
-
Purity Assessment: The presence of significant impurity peaks in the spectrum indicates a lower purity. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative measure of purity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the comprehensive purity evaluation of commercial standards.
Caption: GC-MS analysis pathway from sample derivatization to data acquisition.
By employing these methodologies, researchers can independently verify the purity of their this compound standards, ensuring the integrity and reliability of their experimental outcomes. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information and to perform an in-house verification for critical applications.
References
A Comparative Analysis of 21-Hydroxyhenicosanoic Acid and Other Fatty Acids in Shaping Membrane Architecture
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of 21-hydroxyhenicosanoic acid and other fatty acids on the structure and function of cellular membranes. This guide provides an objective analysis based on available experimental data to inform future research and therapeutic development.
Introduction
The lipid composition of cellular membranes is a critical determinant of their biophysical properties and biological functions. Fatty acids, as fundamental components of membrane lipids, play a pivotal role in modulating membrane fluidity, thickness, permeability, and the activity of membrane-associated proteins. Among the vast array of fatty acid species, hydroxylated very-long-chain fatty acids (VLCFAs) have emerged as key players in specialized membrane structures, such as the myelin sheath and the epidermal barrier. This guide focuses on a comparative analysis of this compound, an ω-hydroxylated VLCFA, against other fatty acids, including 2-hydroxy VLCFAs and non-hydroxylated VLCFAs, to elucidate their distinct roles in membrane structure and function.
While specific experimental data on this compound is limited, this guide draws upon studies of closely related ω-hydroxy and 2-hydroxy VLCFAs to provide a comparative framework.
Fatty Acid Classification and Significance
Fatty acids are broadly classified based on their chain length, degree of saturation, and the presence of functional groups. Very-long-chain fatty acids (VLCFAs) are defined as those with 20 or more carbon atoms.[1] The introduction of a hydroxyl group at different positions along the acyl chain, such as the alpha (2-) or omega (terminal) position, dramatically alters the physicochemical properties of the fatty acid and its influence on membrane architecture.
-
Non-hydroxylated VLCFAs: These fatty acids, such as lignoceric acid (C24:0) and cerotic acid (C26:0), are integral components of various cellular membranes.[2][3] Their long, saturated chains tend to pack tightly, increasing membrane thickness and rigidity.[4]
-
2-Hydroxy VLCFAs: These are particularly abundant in the sphingolipids of the myelin sheath and the epidermis.[5][6][7] The hydroxyl group at the C2 position can participate in hydrogen bonding, which is thought to stabilize interactions between adjacent lipids.[8]
-
ω-Hydroxy VLCFAs: this compound falls into this category. These fatty acids are crucial for the formation of the skin's water barrier, where they are components of specialized ceramides.[6][9][10] The terminal hydroxyl group allows for the formation of unique ester linkages, contributing to the structural integrity of the epidermal lipid lamellae.[6]
Comparative Biophysical Effects on Membrane Structure
The structural differences between these fatty acid classes translate into distinct effects on key membrane properties.
| Fatty Acid Type | Primary Location | Effect on Membrane Fluidity | Effect on Membrane Thickness | Effect on Membrane Permeability | Key Functions |
| Non-Hydroxylated VLCFA | General membranes, Myelin | Decreases | Increases | Decreases | Structural integrity, formation of ordered domains |
| 2-Hydroxy VLCFA | Myelin, Epidermis | May decrease due to H-bonding | Generally increases | May decrease | Myelin stability, cell signaling[5][7][8] |
| ω-Hydroxy VLCFA (e.g., this compound) | Epidermis (skin barrier) | May decrease | Increases | Significantly decreases | Formation of impermeable skin barrier[6][9][10] |
Data Interpretation: The presence of a hydroxyl group, regardless of its position, tends to increase intermolecular interactions within the membrane, leading to a more ordered and less fluid state compared to their non-hydroxylated counterparts of the same chain length. However, the positioning of the hydroxyl group dictates the specific nature of these interactions and the resulting membrane architecture.
Long-chain 2- and 3-hydroxy fatty acids have been shown to stabilize the gel phase of model membranes, indicating a decrease in fluidity. In contrast, fatty acids with a hydroxyl group distant from the carboxyl head group tend to stabilize the more disordered liquid-crystalline state.[5]
Experimental Evidence and Methodologies
The understanding of how different fatty acids influence membrane structure is derived from a variety of biophysical techniques applied to model membrane systems.
Key Experimental Techniques:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with phase transitions in lipids. By observing shifts in the phase transition temperature (Tm) of a model membrane upon incorporation of a fatty acid, researchers can infer its effect on membrane fluidity and stability.[5][11]
-
X-Ray Diffraction: Small-angle X-ray scattering (SAXS) provides information about the overall structure and thickness of the lipid bilayer.[7][12][13] Wide-angle X-ray scattering (WAXS) reveals details about the packing of the fatty acid acyl chains.
-
Fluorescence Anisotropy: This method utilizes fluorescent probes embedded in the membrane to measure rotational diffusion, which is inversely related to membrane fluidity.[14][15]
-
Permeability Assays: The effect of fatty acids on membrane permeability can be assessed by monitoring the leakage of fluorescent dyes from liposomes or the uptake of dyes by cells.[16][17]
Experimental Protocols
Protocol 1: Determination of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)
Objective: To compare the effect of this compound, a 2-hydroxy fatty acid, and a non-hydroxylated VLCFA on the gel-to-liquid crystalline phase transition temperature (Tm) of a model phospholipid membrane (e.g., DMPC or DPPC).
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare lipid films by dissolving the desired phospholipid (e.g., DMPC) and the fatty acid of interest (at a specific molar ratio, e.g., 9:1 phospholipid:fatty acid) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the phospholipid. This will form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load the MLV suspension into a DSC sample pan. Use the same buffer as a reference.
-
Scan the sample and reference pans over a defined temperature range that encompasses the expected phase transition of the phospholipid. A typical scan rate is 1-2°C/min.
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
Analyze the data to determine the Tm and the enthalpy of the transition (ΔH). Compare the thermograms of the pure phospholipid with those containing the different fatty acids.
-
Expected Outcome: A shift in the Tm to higher temperatures indicates a stabilization of the gel phase and a decrease in membrane fluidity. A broadening of the transition peak suggests an altered cooperativity of the phase transition.
Protocol 2: Assessment of Membrane Permeability using a Fluorescent Dye Leakage Assay
Objective: To compare the effect of this compound, a 2-hydroxy fatty acid, and a non-hydroxylated VLCFA on the permeability of model liposomes.
Methodology:
-
Preparation of Dye-Loaded Liposomes:
-
Prepare lipid films as described in Protocol 1.
-
Hydrate the lipid films with a solution containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM carboxyfluorescein).
-
Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Permeability Measurement:
-
Dilute the dye-loaded liposomes in an iso-osmotic buffer.
-
Monitor the fluorescence intensity over time at an appropriate excitation and emission wavelength for the chosen dye.
-
The initial fluorescence should be low due to self-quenching. An increase in fluorescence indicates leakage of the dye from the liposomes and subsequent dequenching.
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes at the end of the experiment.
-
Calculate the percentage of dye leakage at different time points for each fatty acid-containing liposome preparation.
-
Expected Outcome: A faster rate of dye leakage in the presence of a particular fatty acid indicates an increase in membrane permeability.
Signaling Pathways and Biological Implications
While direct evidence for the involvement of this compound in specific signaling pathways is lacking, the broader classes of hydroxylated and very-long-chain fatty acids are known to influence cellular signaling, often through their effects on membrane properties.
Membrane Domain Modulation and Receptor Function
The fatty acyl composition of membrane lipids is a key factor in the formation of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins.[4] These domains play a crucial role in signal transduction by organizing signaling molecules.
-
2-Hydroxy Fatty Acids: These fatty acids can influence the formation and stability of lipid rafts.[8] By altering the local membrane environment, they can modulate the activity of membrane receptors and downstream signaling cascades. The synthetic 2-hydroxyoleic acid has been shown to regulate sphingomyelin (B164518) synthesis and trigger cell cycle arrest in cancer cells.[16]
-
VLCFAs: The accumulation of VLCFAs, as seen in the genetic disorder X-linked adrenoleukodystrophy, can disrupt membrane structure and function, potentially leading to neuroinflammation and demyelination.[9][18] VLCFAs can directly affect the activity of membrane-bound enzymes and ion channels.[9]
The following diagram illustrates a hypothetical signaling pathway that could be influenced by changes in membrane composition due to the incorporation of different fatty acids.
Caption: Hypothetical pathway of fatty acid-mediated signal transduction.
Experimental Workflow for Investigating Signaling
The workflow below outlines a general approach to investigate how different fatty acids might impact a specific signaling pathway.
Caption: Workflow for studying fatty acid effects on signaling.
Future Directions
The precise role of this compound in membrane biology remains an important area for future investigation. Direct comparative studies employing the methodologies outlined in this guide are needed to definitively characterize its effects on membrane biophysics. Furthermore, elucidating the enzymatic pathways responsible for its synthesis and its potential involvement in specific signaling cascades will provide a more complete understanding of its physiological significance. The development of synthetic routes for this compound will be crucial to enable these future studies.[14]
Conclusion
The hydroxylation and chain length of fatty acids are critical determinants of their impact on membrane structure and function. While data on this compound is sparse, by analogy with other ω-hydroxy and 2-hydroxy VLCFAs, it is likely to play a significant role in creating highly ordered and impermeable membrane domains, particularly in specialized tissues like the epidermis. Further research is warranted to fully uncover the unique contributions of this and other hydroxylated fatty acids to cellular physiology and disease.
References
- 1. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]
- 7. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]
- 15. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]
- 16. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
- 18. Interactions of a very long chain fatty acid with model membranes and serum albumin. Implications for the pathogenesis of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 21-Hydroxyhenicosanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 21-Hydroxyhenicosanoic acid, a long-chain fatty acid. The information is based on the general handling procedures for similar non-hazardous, solid organic acids.
I. Understanding the Hazard Profile
Key Safety and Handling Information:
| Property | Value/Instruction | Source |
| Physical State | Solid, Powder | |
| Appearance | White | |
| Odor | Odorless | |
| Incompatibilities | Strong bases, strong oxidizing agents, reducing agents. | |
| Personal Protective Equipment (PPE) | Safety goggles or glasses, chemical-resistant gloves, lab coat. | [1] |
| First Aid - Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. | |
| First Aid - Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | |
| First Aid - Inhalation | Move to fresh air. | [1] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste streams, especially strong bases, oxidizing agents, or reducing agents.
-
Collect waste this compound in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure lid.
-
Label the container as "Waste this compound" and include any other information required by your institution's hazardous waste management program.
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Wear appropriate PPE, including a respirator if dust is present.
-
Carefully sweep up the spilled solid material and place it into the designated waste container.
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of the cleaning materials in the same waste container.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The collected waste must be disposed of through an approved hazardous waste disposal facility.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form and scheduling a collection time with your Environmental Health and Safety (EHS) department.
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for any chemical you are working with.
References
Personal protective equipment for handling 21-Hydroxyhenicosanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 21-Hydroxyhenicosanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for similar long-chain fatty acids and general laboratory best practices. It is imperative to handle this compound with caution as a potentially hazardous substance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch). | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1] A face shield offers additional protection against splashes. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.[3] |
| Body | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[3] For larger quantities, an impervious apron should be worn.[1] A Nomex® lab coat over cotton clothing is recommended for added protection.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[3] For low-fume environments, an N95 mask may be suitable; for higher exposures, a full-face respirator with acid gas cartridges is recommended.[1][2] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[3] |
Operational Plan: Handling and Storage
Adherence to the following procedures is critical for ensuring a safe laboratory environment.
Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Safe Handling Practices
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your designated workspace, ensuring it is clean and uncluttered.
-
Transfer : When transferring the solid compound, do so carefully to avoid generating dust.
-
Avoid Contact : Avoid direct contact with skin and eyes.[1] Do not breathe dust or vapors.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Storage : Keep the container tightly sealed when not in use.[3] Store in a dry, cool, and well-ventilated place. Incompatible materials to avoid during storage include bases, strong oxidizing agents, and reducing agents.
Spill and Emergency Procedures
Small Spills:
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety department or emergency services.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams.[3]
-
Collect waste in a dedicated, properly labeled, and sealed container.[3] Plastic containers are generally preferred for acidic waste.
Labeling and Storage of Waste
-
Affix a hazardous waste label to the container.
-
The label must include the full chemical name, "Hazardous Waste," a description of the contents, the accumulation start date, and associated hazards (e.g., "Irritant").
-
Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible waste streams such as bases and oxidizers.
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Logical Relationships
As no specific experimental protocols for this compound were found, a generalized workflow for the safe handling of a solid chemical in a laboratory setting is provided below.
Caption: Workflow for Safe Handling of Solid Chemicals.
This diagram illustrates the procedural steps for safely handling a solid chemical, from preparation and handling to cleanup and disposal, including a branch for emergency spill procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
